2-Amino-4-(4-methylphenyl)pyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-2-4-9(5-3-8)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAVIOKUWQLSPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370696 | |
| Record name | 2-Amino-4-(4-methylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263276-44-4 | |
| Record name | 2-Amino-4-(4-methylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-Amino-4-(4-methylphenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-4-(4-methylphenyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the synthetic pathway, experimental protocols, and analytical characterization of the target molecule.
Synthesis Methodology
The synthesis of this compound is typically achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction with guanidine.
Step 1: Synthesis of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
This step involves the base-catalyzed condensation of 4'-methylacetophenone and benzaldehyde.
Experimental Protocol:
-
Dissolve 4'-methylacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the solid product, wash it thoroughly with water until the washings are neutral, and dry it in a desiccator.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 1-(4-methylphenyl)-3-phenylprop-2-en-1-one.
Step 2: Synthesis of this compound
This final step involves the cyclocondensation of the synthesized chalcone with guanidine.
Experimental Protocol:
-
In a round-bottom flask, dissolve the synthesized 1-(4-methylphenyl)-3-phenylprop-2-en-1-one (1 equivalent) in a suitable solvent like ethanol or dimethylformamide (DMF).
-
Add guanidine hydrochloride or guanidine carbonate (1 to 1.5 equivalents) to the solution.
-
Add a base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture and reflux for 4-6 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield pure this compound.
Synthesis Workflow Diagram
Characterization Data
The synthesized this compound can be characterized using various analytical techniques to confirm its structure and purity.
Physicochemical and Spectroscopic Data
| Parameter | Data |
| Molecular Formula | C₁₁H₁₁N₃ |
| Molecular Weight | 185.23 g/mol [1] |
| Appearance | Expected to be a solid powder. |
| Melting Point | Data not consistently available; requires experimental determination. |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols. |
| IR (KBr, cm⁻¹) | Predicted: 3450-3300 (N-H stretch, amino), 3100-3000 (C-H stretch, aromatic), 1640-1600 (C=N and C=C stretch, pyrimidine ring), 1580-1550 (N-H bend). |
| Mass Spec. (ESI-MS) | m/z (M+H)⁺: 186.10 |
| ¹H NMR (ppm) | Predicted values: δ 2.3-2.5 (s, 3H, -CH₃), δ 5.0-5.5 (br s, 2H, -NH₂), δ 6.8-8.0 (m, 6H, aromatic and pyrimidine protons). |
| ¹³C NMR (ppm) | Predicted values: δ 20-25 (-CH₃), δ 105-165 (aromatic and pyrimidine carbons). |
Note: NMR data are predicted based on the analysis of structurally similar compounds. Experimental verification is recommended.
Characterization Workflow Diagram
References
Technical Guide: Physicochemical Properties of 2-Amino-4-(p-tolyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-Amino-4-(p-tolyl)pyrimidine. This molecule belongs to the 2-amino-4-arylpyrimidine class, a scaffold of significant interest in medicinal chemistry due to its demonstrated potential in various therapeutic areas. This document consolidates predicted and experimental data from related compounds to offer a detailed profile for researchers working with this and similar chemical entities.
Physicochemical Properties
The physicochemical properties of 2-Amino-4-(p-tolyl)pyrimidine are crucial for its handling, formulation, and understanding its behavior in biological systems. The data presented below is a combination of predicted values and experimental data from closely related analogs.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃ | (Calculated) |
| Molecular Weight | 185.23 g/mol | (Calculated) |
| Appearance | White to off-white solid | [Predicted] |
| Melting Point | 144-145 °C | [Experimental, for the analog 2-Amino-4-(4'-methylphenyl)-6-(3,4-dimethoxyphenyl)pyrimidine][1] |
| Boiling Point | 406.8 ± 43.0 °C | [Predicted] |
| Density | 1.159 ± 0.06 g/cm³ | [Predicted] |
| pKa | 3.87 ± 0.10 | [Predicted] |
| LogP | 1.9 | [Calculated for 2-Amino-6-(o-tolyl)pyrimidine] |
Synthesis and Characterization
The synthesis of 2-amino-4-arylpyrimidines is well-documented in the scientific literature. A common and effective method involves the condensation of a substituted chalcone with a guanidine salt in the presence of a base.[2][3]
General Experimental Protocol: Synthesis via Chalcone Condensation
This protocol describes a general method for the synthesis of 2-amino-4,6-diarylpyrimidines, which can be adapted for the specific synthesis of 2-Amino-4-(p-tolyl)pyrimidine.[1][2][3]
Step 1: Synthesis of the Chalcone Intermediate (1-(p-tolyl)-3-phenylprop-2-en-1-one)
-
To a stirred solution of p-tolyl methyl ketone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, an aqueous solution of a base such as potassium hydroxide or sodium hydroxide is added dropwise at room temperature.
-
The reaction mixture is stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
The resulting precipitate (the chalcone) is filtered, washed with water until neutral, and then recrystallized from a suitable solvent like ethanol to yield the purified chalcone.
Step 2: Synthesis of 2-Amino-4-(p-tolyl)pyrimidine
-
A mixture of the synthesized chalcone (1 equivalent) and guanidine hydrochloride or guanidine carbonate (1-1.2 equivalents) is refluxed in a solvent such as dimethylformamide (DMF) or ethanol for 3-10 hours.[1][2][3] A base like potassium hydroxide or sodium hydroxide may be required if guanidine hydrochloride is used.[2]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and poured into cold water.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final 2-Amino-4-(p-tolyl)pyrimidine.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Melting Point: Determined using a melting point apparatus.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl and pyrimidine rings, the methyl group protons, and the amino group protons. The ¹³C NMR will show the corresponding carbon signals.[3]
-
FT-IR: To identify functional groups such as N-H (amine) and C=N (pyrimidine ring).
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
Biological Activity and Potential Signaling Pathways
Derivatives of 2-amino-4-arylpyrimidine have been extensively explored for a variety of biological activities, suggesting that 2-Amino-4-(p-tolyl)pyrimidine may also possess therapeutic potential.
Documented Activities of the 2-Amino-4-arylpyrimidine Scaffold
-
Kinase Inhibition: This class of compounds has shown potent inhibitory activity against several kinases, including Janus kinase 2 (JAK2) and p21-activated kinase 1 (PAK1).[4][5] Kinase inhibitors are a major class of anticancer drugs.
-
Anticancer and Anti-proliferative Activity: Many derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[6]
-
Anti-inflammatory Activity: 2-amino-4-arylpyrimidines have been reported to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators like prostaglandin E₂ (PGE₂) and nitric oxide (NO).[7][8]
-
Antimicrobial Activity: Several compounds within this family have exhibited antibacterial and antifungal properties.[6][9]
Potential Signaling Pathway Involvement: Kinase Inhibition
Given the prevalence of kinase inhibitory activity within this compound class, a likely mechanism of action for 2-Amino-4-(p-tolyl)pyrimidine, should it exhibit anticancer or anti-inflammatory effects, would be through the modulation of kinase signaling pathways. The diagram below illustrates a generalized workflow for identifying and characterizing such activity.
The following diagram illustrates a simplified, generic kinase signaling pathway that is often targeted by small molecule inhibitors like those from the 2-amino-4-arylpyrimidine class.
Conclusion
2-Amino-4-(p-tolyl)pyrimidine is a member of a pharmacologically significant class of heterocyclic compounds. While specific experimental data for this exact molecule is limited, predictions and data from close analogs suggest it is a solid with a melting point in the range of 140-150 °C. It is synthesizable via established methods, primarily through the condensation of a corresponding chalcone with guanidine. The broader class of 2-amino-4-arylpyrimidines is rich in biological activity, with kinase inhibition being a prominent mechanism of action. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of 2-Amino-4-(p-tolyl)pyrimidine. Further experimental validation of its physicochemical properties and biological activities is warranted.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis, characterization and <i>in silico</i> studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones | ChemSearch Journal [ajol.info]
- 4. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of 2-Amino-4-(4-methylphenyl)pyrimidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound 2-Amino-4-(4-methylphenyl)pyrimidine. Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected spectroscopic characteristics based on closely related analogs and provides generalized experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Compound Identification
| Parameter | Value |
| Chemical Name | This compound |
| Synonyms | 2-Amino-4-(p-tolyl)pyrimidine, 4-(p-Tolyl)pyrimidin-2-amine |
| CAS Number | 263276-44-4[1] |
| Molecular Formula | C₁₁H₁₁N₃ |
| Molecular Weight | 185.23 g/mol [1] |
Spectroscopic Data Summary (Illustrative)
The following tables summarize the expected spectroscopic data for this compound. This data is compiled from the analysis of structurally similar pyrimidine derivatives and serves as a predictive guide.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 | Doublet | 1H | Pyrimidine H-6 |
| ~7.8 | Doublet | 2H | Aromatic H (ortho to pyrimidine) |
| ~7.2 | Doublet | 2H | Aromatic H (meta to pyrimidine) |
| ~7.0 | Doublet | 1H | Pyrimidine H-5 |
| ~5.5 | Broad Singlet | 2H | -NH₂ |
| ~2.4 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~163 | Pyrimidine C-2 |
| ~162 | Pyrimidine C-4 |
| ~158 | Pyrimidine C-6 |
| ~140 | Aromatic C (ipso, attached to CH₃) |
| ~135 | Aromatic C (ipso, attached to pyrimidine) |
| ~130 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~108 | Pyrimidine C-5 |
| ~21 | -CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 1640 - 1600 | Strong | C=N stretch (pyrimidine ring) |
| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic and pyrimidine rings) |
| 1400 - 1200 | Medium | C-N stretch |
| 850 - 800 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 185 | 100 | [M]⁺ (Molecular Ion) |
| 170 | Variable | [M - NH]⁺ or [M - CH₃]⁺ |
| 144 | Variable | Fragmentation of pyrimidine ring |
| 91 | Variable | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols (Generalized)
The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These are based on standard laboratory practices for the characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before scanning the sample. Co-add multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample solution is infused directly or via liquid chromatography. For EI, the sample is typically introduced via a direct insertion probe. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
Crystal Structure of 4-(4-methylphenyl)pyrimidin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the structural elucidation of 4-(4-methylphenyl)pyrimidin-2-amine, a molecule of interest in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available, this document outlines the general methodologies for its synthesis, crystallization, and structural analysis based on established protocols for analogous pyrimidine derivatives. The guide details experimental procedures, data presentation in a structured format, and visualizations of key workflows and biological pathways to aid researchers in the fields of crystallography and drug development.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their versatile biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties, make them a focal point of drug discovery efforts. The compound 4-(4-methylphenyl)pyrimidin-2-amine belongs to this important class of molecules. Understanding its three-dimensional structure through X-ray crystallography is paramount for elucidating its structure-activity relationship (SAR), optimizing its properties, and designing novel therapeutics with enhanced efficacy and selectivity. This guide serves as a comprehensive resource for researchers undertaking such structural studies.
Synthesis and Crystallization
The synthesis of 4-aryl-pyrimidin-2-amine derivatives is typically achieved through a condensation reaction. A common route involves the reaction of an appropriate chalcone with guanidine hydrochloride.
General Synthesis Protocol
A generalized procedure for the synthesis of 4-(4-methylphenyl)pyrimidin-2-amine is as follows:
-
Chalcone Synthesis: The precursor, 1-(4-methylphenyl)-3-phenylpropenone, is synthesized via a Claisen-Schmidt condensation of 4-methylacetophenone and benzaldehyde in the presence of a base like sodium hydroxide in an alcoholic solvent.
-
Cyclization: The resulting chalcone is then reacted with guanidine hydrochloride in the presence of a base such as sodium ethoxide in refluxing ethanol. The reaction mixture is heated for several hours to facilitate the cyclization and formation of the pyrimidine ring.
-
Purification: The crude product is isolated by filtration upon cooling and purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide (DMF) and water, to yield the final product.
Crystallization Methodologies
Obtaining single crystals of sufficient quality is a critical and often challenging step in X-ray crystallography. For pyrimidine derivatives, several techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.
-
Vapor Diffusion: This method involves dissolving the compound in a small amount of a less volatile solvent and placing it in a sealed container with a larger volume of a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to crystallization. This is particularly useful for compounds soluble in high-boiling-point solvents like DMF or DMSO.[1]
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization. The rate of cooling is crucial to control the size and quality of the crystals.
Crystal Structure Determination
The determination of a molecule's crystal structure is a multi-step process that relies on the diffraction of X-rays by a single crystal.
X-ray Crystallography Workflow
The typical workflow for small molecule X-ray crystallography is depicted in the following diagram.[2][3][4]
Representative Crystallographic Data
As a proxy for 4-(4-methylphenyl)pyrimidin-2-amine, the crystallographic data for a closely related compound, 4-(pyridin-3-yl)pyrimidin-2-amine, is presented in the table below. This data provides an indication of the expected crystal system and unit cell parameters for similar pyrimidine derivatives.
| Parameter | Value |
| Chemical Formula | C₉H₈N₄ |
| Formula Weight | 172.19 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a (Å) | 6.467 |
| b (Å) | 7.524 |
| c (Å) | 16.983 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 825.9 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.385 |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature (K) | 293 |
| R-factor | 0.0458 |
Biological Context: Potential as a PLK4 Inhibitor
Derivatives of 2-aminopyrimidine are known to exhibit inhibitory activity against various protein kinases, which are crucial regulators of cellular processes. One such kinase is Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and cell cycle progression.[5][6] Overexpression of PLK4 is implicated in the development of several cancers, making it an attractive target for cancer therapy.[7][8]
PLK4 Signaling Pathway and Inhibition
The diagram below illustrates a simplified representation of the PLK4 signaling pathway and the mechanism of action of PLK4 inhibitors.
PLK4 inhibitors, such as the pyrimidine derivative centrinone and CFI-400945, typically function by competing with ATP for binding to the kinase domain of PLK4.[8][9] This inhibition disrupts the downstream signaling cascade, preventing centriole duplication and leading to mitotic errors. In cancer cells, which are often more reliant on pathways like PLK4 for their proliferation, this disruption can induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth.[5][8] The structural information obtained from X-ray crystallography of compounds like 4-(4-methylphenyl)pyrimidin-2-amine is crucial for designing more potent and selective PLK4 inhibitors.
Conclusion
This technical guide has provided a comprehensive overview of the methodologies involved in the synthesis, crystallization, and structural elucidation of 4-(4-methylphenyl)pyrimidin-2-amine. While a specific crystal structure for this compound is not yet in the public domain, the protocols and representative data presented herein offer a solid foundation for researchers. Furthermore, the exploration of the biological context, particularly the role of pyrimidine derivatives as PLK4 inhibitors, underscores the importance of such structural studies in the development of novel cancer therapeutics. The workflows and pathways visualized in this guide are intended to serve as practical tools for scientists and professionals in the field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. researchgate.net [researchgate.net]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of 2-Amino-4-(4-methylphenyl)pyrimidine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of the compound 2-Amino-4-(4-methylphenyl)pyrimidine (CAS No. 263276-44-4), a molecule of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its solubility in organic solvents, along with detailed experimental protocols for its determination.
Introduction
This compound is a heterocyclic compound featuring a pyrimidine core, which is a common scaffold in a wide array of biologically active molecules. The physicochemical properties of such compounds, particularly their solubility, are critical determinants of their therapeutic potential, influencing bioavailability, formulation, and overall efficacy. This guide addresses the current knowledge gap regarding the solubility of this specific pyrimidine derivative in common organic solvents.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this compound in organic solvents. Safety Data Sheets from various suppliers consistently report that solubility data is not available.[1][2][3] While studies on the solubility of other pyrimidine derivatives in solvents such as methanol, N,N-dimethylformamide (DMF), and chloroform exist, these data are not directly transferable to this compound due to differences in molecular structure and substituent groups.
To facilitate future research and provide a framework for data collection, the following table is presented as a template for researchers to populate upon experimental determination of the compound's solubility.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |
| e.g., Methanol | e.g., Gravimetric | |||
| e.g., Ethanol | ||||
| e.g., Acetone | ||||
| e.g., Dichloromethane | ||||
| e.g., N,N-Dimethylformamide | ||||
| e.g., Dimethyl Sulfoxide | ||||
| e.g., Ethyl Acetate | ||||
| e.g., Acetonitrile | ||||
| e.g., Tetrahydrofuran | ||||
| e.g., Toluene |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the thermodynamic and kinetic solubility of this compound. These protocols are based on established methods for pyrimidine derivatives.[4][5]
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is a critical parameter for understanding its intrinsic solubility.
Principle: An excess amount of the solid compound is equilibrated with a solvent over a sufficient period to reach a saturated solution. The concentration of the dissolved compound in the supernatant is then quantified.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Constant temperature shaker or agitator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
Procedure:
-
Add an excess of solid this compound to a vial containing a known volume of the organic solvent.
-
Seal the vials tightly and place them in a constant temperature shaker.
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method such as HPLC.
-
Prepare a calibration curve with known concentrations of the compound to accurately determine the solubility.
Kinetic Solubility Determination
Kinetic solubility provides an indication of a compound's solubility under non-equilibrium conditions, which can be relevant in early drug discovery screening.
Principle: A concentrated stock solution of the compound in a highly solubilizing solvent (e.g., DMSO) is added to an aqueous or organic medium, and the concentration at which precipitation occurs is determined.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected organic solvents
-
Multi-well plates (e.g., 96-well)
-
Plate reader capable of detecting turbidity or light scattering (nephelometer)
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a multi-well plate, serially dilute the stock solution with the chosen organic solvent.
-
Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility.
Visualization of Experimental Workflow
To provide a clear visual representation of the key experimental process for determining the solubility of this compound, the following diagram illustrates the workflow for the thermodynamic solubility (shake-flask) method.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is currently not available in the public domain, this technical guide provides researchers with the necessary detailed experimental protocols to determine this crucial physicochemical property. The provided table template and workflow diagram are intended to standardize and facilitate the reporting of future solubility studies on this compound, thereby contributing to a more comprehensive understanding of its potential in drug development. Researchers are encouraged to utilize these methodologies to generate and disseminate solubility data, which will be invaluable to the scientific community.
References
A Technical Guide to the Synthesis of 2-Amino-4-(4-methylphenyl)pyrimidine from Chalcone Precursors
Abstract
This technical document provides a comprehensive guide to the synthesis of 2-amino-4-aryl-6-arylpyrimidine derivatives, with a specific focus on 2-Amino-4-(4-methylphenyl)pyrimidine compounds, starting from chalcone precursors. The synthesis primarily involves the cyclocondensation reaction of a substituted chalcone with a guanidine salt. This guide details the underlying chemical principles, presents quantitative data from various synthetic approaches, provides explicit experimental protocols, and illustrates the reaction pathways and workflows using detailed diagrams. The information is curated for researchers in medicinal chemistry and drug development, offering a practical resource for laboratory synthesis.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[1][2] The 2-aminopyrimidine moiety, in particular, is a privileged structure found in many biologically active molecules.
A robust and versatile method for synthesizing 2-aminopyrimidines is the cyclocondensation of α,β-unsaturated ketones, specifically chalcones (1,3-diaryl-2-propen-1-ones), with guanidine.[2] This reaction provides a straightforward route to highly functionalized pyrimidine rings. This guide focuses on the synthesis of this compound derivatives, where the 4-methylphenyl group is introduced via the corresponding chalcone.
General Reaction and Mechanism
The core reaction involves the condensation of a chalcone with guanidine, typically from guanidine hydrochloride or guanidine carbonate, in the presence of a base.[3] The base is crucial as it deprotonates the guanidinium salt to generate the free guanidine nucleophile required for the reaction.[4] The reaction proceeds via a Michael addition of guanidine to the β-carbon of the chalcone's α,β-unsaturated system, followed by an intramolecular cyclization and subsequent dehydration (or aromatization via oxidation) to yield the stable 2-aminopyrimidine ring.
Reaction Pathway
The synthesis follows a clear and predictable pathway from the chalcone precursor to the final pyrimidine product. The chalcone itself is typically synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde.[5][6]
Caption: General two-step synthesis pathway.
Plausible Reaction Mechanism
The mechanism involves the nucleophilic attack of the free guanidine on the chalcone backbone, leading to cyclization and formation of the aromatic pyrimidine ring.
Caption: Plausible reaction mechanism for pyrimidine synthesis.
Data Presentation: Synthesis Parameters
The synthesis of 2-amino-4,6-diarylpyrimidines has been reported under various conditions. The choice of guanidine salt, solvent, and base can influence reaction time and yield. The following table summarizes key quantitative data from cited literature for analogous reactions.
| Chalcone Reactants | Guanidine Salt | Solvent/Base | Conditions | Product | Yield (%) | M.P. (°C) | Reference |
| 1-(4-chlorophenyl)-3-(4-methylphenyl)-prop-2-en-1-one | Guanidinium Carbonate | DMF | Reflux, 3h | 2-Amino-4-(4-methylphenyl)-6-(4-chlorophenyl)pyrimidine | 68 | 149-150 | [1] |
| 1-(phenyl)-3-(4-methoxyphenyl)-prop-2-en-1-one | Guanidine HCl | Ethanol / 50% KOH | Reflux, 90-150 min | 2-Amino-4-(4-methoxyphenyl)-6-phenylpyrimidine | 45-51 | 112 | [7] |
| 1-(pyridin-4-yl)-3-(4-fluorophenyl)-prop-2-en-1-one | Guanidine HCl | Ethanol / KOH | Reflux, 10h | 2-Amino-4-(4-fluorophenyl)-6-(pyridin-4-yl)pyrimidine | - | - | [2] |
| 1-(4-hydroxyphenyl)-3-(3-methylphenyl)-prop-2-en-1-one | Guanidine HCl | Ethanolic KOH | Reflux, 22h | 2-Amino-4-(3-methylphenyl)-6-(4-hydroxyphenyl)pyrimidine | - | - | [8] |
| Variously substituted diaryl chalcones | Guanidinium Carbonate | DMF | Reflux, 4h, 160°C | Variously substituted 2-amino-4,6-diarylpyrimidines | Good | - | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the chalcone precursor and its subsequent conversion to the target 2-aminopyrimidine.
Protocol 1: Synthesis of Chalcone Precursor
This protocol outlines the Claisen-Schmidt condensation to prepare the chalcone, for example, 1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one.
Materials:
-
4-chloroacetophenone
-
4-methylbenzaldehyde
-
Ethanol
-
Potassium Hydroxide (KOH) solution (e.g., 40% aqueous)
-
Hydrochloric acid (HCl), dilute
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 4-chloroacetophenone (0.01 mol) and 4-methylbenzaldehyde (0.01 mol) in ethanol (30-40 mL) with stirring at room temperature.[2]
-
Slowly add an aqueous solution of KOH (10-15 mL) dropwise to the mixture.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2][6]
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl until the solution is neutral.[6]
-
The precipitated solid (chalcone) is collected by vacuum filtration.
-
Wash the solid product thoroughly with cold water until the washings are neutral.
-
Dry the crude product and recrystallize from a suitable solvent, such as ethanol, to yield pure chalcone crystals.[2]
Protocol 2: Synthesis of 2-Amino-4-(4-methylphenyl)-6-(4-chlorophenyl)pyrimidine
This protocol describes the cyclocondensation of the chalcone with guanidine hydrochloride.
Materials:
-
1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one (Chalcone from Protocol 1)
-
Guanidine hydrochloride
-
Potassium hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized water
Procedure:
-
Prepare a solution of free guanidine base. This can be done by stirring equimolar amounts of guanidine hydrochloride and a strong base like KOH or sodium ethoxide in ethanol for 15-20 minutes, followed by filtering off the precipitated salt (KCl).[4] Alternatively, the base can be added directly to the reaction mixture.
-
In a round-bottom flask equipped with a reflux condenser, add the chalcone (0.01 mol), guanidine hydrochloride (0.01 mol), and ethanol (25-30 mL).[2]
-
Add an ethanolic or aqueous solution of KOH (e.g., 5 mL of 50% KOH) to the mixture.[2]
-
Heat the reaction mixture to reflux and maintain for the required duration (typically 8-12 hours). Monitor the reaction's progress using TLC.[2]
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.[7]
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with ample cold water, then dry completely.
-
Purify the crude 2-aminopyrimidine by recrystallization from ethanol to obtain the final product.[1]
Experimental Workflow Visualization
A streamlined workflow is essential for reproducible and efficient synthesis in a laboratory setting.
Caption: Step-by-step workflow for laboratory synthesis.
Conclusion
The synthesis of this compound derivatives from chalcone precursors is a well-established and efficient method. The reaction's success hinges on the initial Claisen-Schmidt condensation to form the required chalcone, followed by a base-mediated cyclocondensation with a guanidine salt. By following the detailed protocols and understanding the reaction mechanism outlined in this guide, researchers can reliably synthesize these valuable heterocyclic compounds for further investigation in drug discovery and development programs. The versatility of the chalcone synthesis allows for the introduction of a wide variety of substituents on the pyrimidine ring, making this a powerful tool in medicinal chemistry.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis, characterization and <i>in silico</i> studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones | ChemSearch Journal [ajol.info]
- 4. researchgate.net [researchgate.net]
- 5. pnrjournal.com [pnrjournal.com]
- 6. ijres.org [ijres.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. benchchem.com [benchchem.com]
Initial Biological Screening of 2-Amino-4-arylpyrimidines: A Technical Guide Based on a Structurally Related Analog
Disclaimer: As of December 2025, a comprehensive initial biological screening of 2-Amino-4-(4-methylphenyl)pyrimidine is not extensively documented in publicly available scientific literature. This technical guide, therefore, utilizes data from a closely related and well-studied analog, 2-amino-4-methylpyridine , to provide a representative overview of the potential biological activities, experimental protocols, and signaling pathway interactions that could be anticipated for this compound. The primary focus of the analog's activity is the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process.
This document is intended for researchers, scientists, and drug development professionals interested in the preliminary evaluation of novel pyrimidine-based compounds.
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The 2-aminopyrimidine scaffold, in particular, is a common feature in a variety of biologically active molecules, exhibiting anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[3][4][5][6] The initial biological screening of a novel compound, such as this compound, is a critical step in the drug discovery process to identify its potential therapeutic applications and mechanism of action.
This guide outlines the potential biological activities of this compound by examining the well-documented inhibitory effects of its structural analog, 2-amino-4-methylpyridine, on inducible nitric oxide synthase (iNOS).[7] Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory diseases, making iNOS a valuable target for therapeutic intervention.
In Vitro Biological Activity
The initial in vitro screening of a compound typically involves assessing its activity against specific molecular targets and its effects on cellular models. Based on the data for 2-amino-4-methylpyridine, a primary anticipated activity for this compound is the inhibition of nitric oxide synthases.
Enzyme Inhibition Data
The inhibitory potency of 2-amino-4-methylpyridine against different NOS isoforms is summarized in the table below. The data indicates a high degree of selectivity for the inducible isoform (NOS II) over the endothelial (NOS III) and neuronal (NOS I) isoforms.[7]
| Enzyme Target | Test System | IC50 (nM) | Reference |
| Murine NOS II (iNOS) | Mouse RAW 264.7 cell lysate | 6 | [7] |
| Human Recombinant NOS II (iNOS) | Recombinant enzyme | 40 | [7] |
| Human Recombinant NOS I (nNOS) | Recombinant enzyme | 100 | [7] |
| Human Recombinant NOS III (eNOS) | Recombinant enzyme | 100 | [7] |
Cellular Activity Data
In a cellular context, 2-amino-4-methylpyridine demonstrated the ability to reduce nitrite production, a stable metabolite of NO, in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated cells without affecting the expression of the iNOS protein itself.[7]
| Cell Line | Treatment | Endpoint | IC50 (µM) | Reference |
| Mouse RAW 264.7 Macrophages | LPS and IFN-γ | Nitrite Production | 1.5 | [7] |
In Vivo Biological Activity
Following promising in vitro results, the evaluation of a compound's activity in a living organism is conducted. For 2-amino-4-methylpyridine, in vivo studies in rats confirmed its ability to inhibit LPS-induced NO production and demonstrated a degree of selectivity for iNOS over eNOS.[7]
| Animal Model | Treatment | Endpoint | ID50 (mg kg-1 min-1) | Selectivity (NOS II vs NOS III) | Reference |
| Conscious Unrestrained Rats | Intravenous Infusion | Inhibition of LPS-induced plasma nitrate increase | 0.009 | 6.9-fold | [7] |
| Untreated Conscious Rats | Intravenous Infusion | Increase in mean arterial pressure (ED50) | 0.060 | [7] |
Mechanism of Action: Inhibition of iNOS
Kinetic studies have revealed that 2-amino-4-methylpyridine acts as a competitive inhibitor of iNOS with respect to the substrate L-arginine.[7] This suggests that the compound binds to the active site of the enzyme, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide.
Signaling Pathway
The inhibitory action of 2-amino-4-methylpyridine on iNOS can be visualized in the following signaling pathway diagram.
Caption: Competitive inhibition of iNOS by 2-amino-4-methylpyridine.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. The following are summaries of the key experimental methodologies used in the evaluation of 2-amino-4-methylpyridine.
In Vitro NOS Activity Assay
This assay measures the ability of a compound to inhibit the activity of purified NOS enzymes or NOS in cell lysates.
Caption: Workflow for in vitro NOS activity assay.
Protocol Summary:
-
Prepare a reaction buffer containing the NOS enzyme, L-arginine, and necessary cofactors.
-
Add the test compound at a range of concentrations.
-
Initiate the reaction and incubate at 37°C for a specified time.
-
Terminate the reaction and measure the amount of nitric oxide produced, typically by quantifying its stable metabolite, nitrite, using the Griess reagent.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Cellular Nitrite Production Assay
This assay assesses the effect of a compound on NO production in a cellular environment.
Protocol Summary:
-
Culture RAW 264.7 macrophages in appropriate media.
-
Pre-treat the cells with various concentrations of the test compound.
-
Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression and activity.
-
After an incubation period, collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent.
-
Determine the IC50 value for the inhibition of nitrite production.
In Vivo LPS-Induced Endotoxemia Model
This animal model is used to evaluate the in vivo efficacy of iNOS inhibitors.
Protocol Summary:
-
Acclimate conscious, unrestrained rats.
-
Administer lipopolysaccharide (LPS) via intraperitoneal injection to induce a systemic inflammatory response and iNOS expression.
-
Infuse the test compound intravenously at various doses.
-
Collect blood samples at specified time points.
-
Measure the plasma nitrate levels as an indicator of in vivo NO production.
-
Determine the dose required to inhibit the LPS-induced rise in plasma nitrate by 50% (ID50).
Conclusion
References
- 1. wjarr.com [wjarr.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Targeted Therapeutics: An In-depth Technical Guide to the Discovery and Synthesis of Novel Aminopyrimidine Derivatives
For Immediate Release
In the ever-evolving landscape of drug discovery, the quest for more effective and targeted therapies remains a paramount objective for researchers, scientists, and drug development professionals. Among the myriad of molecular scaffolds explored, aminopyrimidine derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutics for a range of diseases, most notably cancer. This technical guide delves into the core aspects of the discovery and synthesis of these remarkable derivatives, offering a comprehensive overview of their biological significance, synthetic methodologies, and therapeutic applications.
The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to mimic the adenine core of ATP, the universal energy currency in cells.[1] This mimicry allows aminopyrimidine derivatives to act as competitive inhibitors of a wide array of protein kinases, enzymes that play a crucial role in cellular signaling pathways.[1][2] Dysregulation of these kinase-mediated pathways is a hallmark of numerous pathologies, including cancer, inflammation, and autoimmune disorders.[1][2]
Unveiling the Therapeutic Potential: Key Biological Targets
The versatility of the aminopyrimidine core has enabled the development of inhibitors targeting a diverse range of kinases and other enzymes implicated in disease.
Kinase Inhibition: A Cornerstone of Cancer Therapy
The development of kinase inhibitors represents a significant breakthrough in oncology. Aminopyrimidine derivatives have been successfully employed to target several key kinases:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant activation drives the growth and proliferation of several cancers, including non-small cell lung cancer.[1] Novel aminopyrimidine-based EGFR inhibitors are being actively investigated.[3][4]
-
Src Family Kinases (e.g., Lck): These non-receptor tyrosine kinases are involved in T-cell signaling and have been implicated in inflammatory diseases and some cancers.[5]
-
Janus Kinases (JAKs): These kinases are critical components of the JAK-STAT signaling pathway, which is involved in immunity and cell growth.[1]
-
Fibroblast Growth Factor Receptors (FGFRs): Alterations in these receptor tyrosine kinases have been identified in various cancers, making them a promising therapeutic target.[5]
-
Aurora Kinases (AURKs) and Polo-like Kinases (PLKs): These are serine/threonine kinases that regulate cell cycle progression and are attractive targets for anticancer drug development.[6]
Beyond Kinases: Targeting Other Enzymes
The therapeutic reach of aminopyrimidine derivatives extends beyond kinase inhibition. Recent studies have highlighted their potential as inhibitors of other crucial enzymes:
-
β-Glucuronidase: Elevated levels of this enzyme are associated with certain pathological conditions, including colon cancer.[7][8] Researchers have synthesized and identified potent 2-aminopyrimidine-based inhibitors of β-glucuronidase.[7][8]
A Glimpse into the Activity: Quantitative Data on Novel Derivatives
The potency of newly synthesized aminopyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the in vitro activity of selected novel compounds against various targets and cancer cell lines.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Compound 24 | β-Glucuronidase | 2.8 ± 0.10 | [7][8] |
| Standard (D-saccharic acid 1,4-lactone) | β-Glucuronidase | 45.75 ± 2.16 | [7][8] |
| Compound 6c | EGFR-TK | 0.9 ± 0.03 | [4] |
| MCF-7 (Breast Cancer) | 37.7 ± 3.6 | [4] | |
| WI38 (Normal Fibroblasts) | 87.3 ± 2.6 | [4] | |
| Compound 10b | EGFR-TK | 0.7 ± 0.02 | [4] |
| MCF-7 (Breast Cancer) | 31.8 ± 2.0 | [4] | |
| WI38 (Normal Fibroblasts) | >100 | [4] | |
| Compound 9k | A549 (Lung Cancer) | 2.14 | [9] |
| HCT-116 (Colon Cancer) | 3.59 | [9] | |
| PC-3 (Prostate Cancer) | 5.52 | [9] | |
| MCF-7 (Breast Cancer) | 3.69 | [9] | |
| Compound 13f | A549 (Lung Cancer) | 1.98 | [9] |
| HCT-116 (Colon Cancer) | 2.78 | [9] | |
| PC-3 (Prostate Cancer) | 4.27 | [9] | |
| MCF-7 (Breast Cancer) | 4.01 | [9] | |
| PP1 | LCK and Fyn Kinase | 0.003 - 0.006 | [5] |
| PP2 | LCK and Fyn Kinase | 0.003 - 0.006 | [5] |
| AD-80 | RET Kinase | 0.004 | [5] |
| Alisertib (MLN8237) | AURKA | 0.0012 | [6] |
| Barasertib (AZD1152) | AURKB | 0.00037 | [6] |
| BI2536 | PLK | 0.00083 | [6] |
Table 1: In Vitro Inhibitory Activity of Selected Novel Aminopyrimidine Derivatives.
The Blueprint for Discovery: Experimental Protocols
The successful discovery and development of novel aminopyrimidine derivatives hinge on robust and reproducible experimental methodologies. This section provides detailed protocols for key experiments.
General Synthesis of 2-Aminopyrimidine Derivatives
A common and efficient method for the synthesis of 2-aminopyrimidine derivatives involves the reaction of a starting aminopyrimidine with various amines.[7]
Materials:
-
2-amino-4,6-dichloropyrimidine
-
Substituted amine
-
Triethylamine
-
Ethanol
-
Distilled water
Procedure:
-
Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).
-
Heat the mixture under solvent-free conditions at 80–90 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane and ethyl acetate solvent system.
-
Upon completion, add distilled water to the reaction mixture to induce precipitation.
-
Filter the resulting precipitate and recrystallize it from ethanol to obtain the purified 2-aminopyrimidine derivative.
-
In cases where precipitation does not occur upon the addition of water, evaporate the water under vacuum and purify the crude product by crystallization from ethanol.[7]
In Vitro β-Glucuronidase Inhibition Assay
This assay is used to determine the inhibitory activity of the synthesized compounds against the β-glucuronidase enzyme.[7][10]
Materials:
-
β-Glucuronidase enzyme
-
p-nitrophenyl-β-D-glucuronide (substrate)
-
0.1 M Acetate buffer
-
Test compound solution (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing 185 µL of 0.1 M acetate buffer, 5 µL of the test compound solution, and the β-glucuronidase enzyme.
-
Pre-incubate the mixture at 37°C for 30 minutes.
-
Initiate the reaction by adding the substrate, p-nitrophenyl-β-D-glucuronide.
-
Measure the absorbance at 405 nm at regular intervals using a spectrophotometer to monitor the formation of p-nitrophenol.
-
Calculate the percentage of inhibition and determine the IC50 value of the compound.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines.[1]
Materials:
-
Cancer cell lines
-
96-well plate
-
Cell culture medium
-
Aminopyrimidine inhibitor solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the aminopyrimidine inhibitor for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[1]
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the intricate signaling pathways modulated by aminopyrimidine derivatives is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate key pathways and a typical drug discovery workflow.
Figure 1: Simplified EGFR Signaling Pathway and the inhibitory action of aminopyrimidine derivatives.
Figure 2: Simplified Lck Signaling Pathway in T-cells showing the point of inhibition.
Figure 3: Overview of the JAK-STAT Signaling Pathway and its inhibition by aminopyrimidine derivatives.
Figure 4: A generalized workflow for the discovery and development of novel therapeutics.
The Path Forward: Future Directions and Conclusion
The aminopyrimidine scaffold continues to be a cornerstone in the development of targeted therapies.[1] Its versatility and amenability to chemical modification have paved the way for the creation of potent and selective inhibitors for a multitude of clinically relevant targets. Future research will likely focus on the development of next-generation aminopyrimidine derivatives with improved pharmacokinetic properties, enhanced selectivity, and the ability to overcome drug resistance. The integration of computational methods, such as in silico screening and molecular docking, will further accelerate the discovery of novel and effective drug candidates.[4][7]
This technical guide provides a comprehensive overview of the discovery and synthesis of novel aminopyrimidine derivatives, highlighting their immense potential in modern medicine. As our understanding of the molecular basis of diseases deepens, the rational design of these compounds will undoubtedly lead to the development of innovative treatments for a wide range of human ailments.
References
- 1. benchchem.com [benchchem.com]
- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comprehensive Theoretical and Computational Examination of 2-Amino-4-(4-methylphenyl)pyrimidine: An In-depth Technical Guide
Abstract
This technical guide offers a detailed overview of the theoretical and computational methodologies employed in the characterization of 2-Amino-4-(4-methylphenyl)pyrimidine. Pyrimidine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Computational techniques, particularly Density Functional Theory (DFT), have become indispensable for elucidating the structural, spectroscopic, and electronic properties of such molecules, thereby accelerating drug discovery and development.[2][3] This document outlines the standard computational workflow for analyzing this compound, covering molecular geometry optimization, vibrational analysis, frontier molecular orbital (FMO) analysis, natural bond orbital (NBO) analysis, and molecular docking studies. The protocols and data presented herein are synthesized from established computational studies on structurally related pyrimidine derivatives and serve as a foundational guide for researchers, scientists, and professionals in the field of drug development.
Computational Workflow
The in silico analysis of a molecule like this compound follows a structured workflow. This process begins with the optimization of the molecular structure and progresses through various quantum chemical calculations to predict its physicochemical properties and potential biological activity.
Caption: Computational analysis workflow for this compound.
Molecular Geometry Optimization
The initial step in any computational study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, typically using Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-311++G(d,p).[2][4] The optimized geometry provides key structural parameters like bond lengths and bond angles, which are crucial for understanding the molecule's stability and reactivity.
Table 1: Predicted Optimized Geometrical Parameters (Note: These are representative values based on similar pyrimidine structures.)
| Parameter | Bond | Predicted Value |
| Bond Lengths (Å) | C-N (pyrimidine ring) | 1.34 - 1.39 |
| C-C (pyrimidine ring) | 1.39 - 1.42 | |
| C-N (amino group) | 1.36 | |
| C-C (pyrimidine-phenyl) | 1.48 | |
| C-C (phenyl ring) | ~1.40 | |
| C-H | 1.08 - 1.09 | |
| **Bond Angles (°) ** | C-N-C (pyrimidine ring) | 115 - 120 |
| N-C-N (pyrimidine ring) | 120 - 125 | |
| C-C-N (amino group) | ~120 | |
| C-C-C (phenyl ring) | ~120 |
Spectroscopic Analysis
Computational methods allow for the prediction of vibrational spectra (FT-IR and FT-Raman), which can be compared with experimental data to confirm the molecular structure.[2] The calculated harmonic vibrational frequencies are often scaled to account for anharmonicity and basis set deficiencies.[5]
Table 2: Predicted Vibrational Frequencies and Assignments (Note: Based on data from related aminopyrimidine compounds.)[5]
| Frequency (cm⁻¹) | Assignment |
| 3400 - 3500 | N-H stretching (amino group) |
| 3000 - 3100 | Aromatic C-H stretching |
| 2900 - 3000 | Methyl C-H stretching |
| 1600 - 1650 | C=N stretching (pyrimidine ring) |
| 1550 - 1600 | C=C stretching (aromatic rings) |
| 1400 - 1500 | N-H bending |
| 1200 - 1300 | C-N stretching |
| 800 - 850 | C-H out-of-plane bending |
Experimental Protocol: Vibrational Spectroscopy
-
FT-IR Spectroscopy : The FT-IR spectrum is typically recorded in the range of 4000–400 cm⁻¹ using a spectrometer like a SHIMADZU FTIR-8400S. The sample is prepared as a KBr disk.[6]
-
FT-Raman Spectroscopy : The FT-Raman spectrum is recorded in the range of 4000–100 cm⁻¹.[2]
-
Computational Analysis : The vibrational frequencies are calculated at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). The calculated frequencies are then scaled by a known factor (e.g., 0.9613 for B3LYP) for better agreement with experimental values.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic properties.[7][8] A smaller energy gap suggests higher reactivity.[8]
Caption: HOMO-LUMO energy gap and intramolecular charge transfer.
Table 3: Predicted Frontier Molecular Orbital Properties (Note: Representative values based on DFT calculations of similar molecules.)[4]
| Parameter | Predicted Value (eV) |
| E_HOMO | -6.35 |
| E_LUMO | -2.71 |
| Energy Gap (ΔE) | 3.64 |
| Ionization Potential (I ≈ -E_HOMO) | 6.35 |
| Electron Affinity (A ≈ -E_LUMO) | 2.71 |
| Global Hardness (η = (I-A)/2) | 1.82 |
| Electronegativity (χ = (I+A)/2) | 4.53 |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into intramolecular interactions, charge delocalization, and hyperconjugative interactions.[2] It evaluates the stabilization energy E(2) associated with electron donation from a filled donor NBO to an empty acceptor NBO. A higher E(2) value indicates a stronger interaction.
Table 4: Predicted NBO Analysis - Second-Order Perturbation Theory (Note: Representative interactions for aminopyrimidine derivatives.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N (amino) | π* (C-N pyrimidine) | ~20-50 | n → π |
| π (C=C phenyl) | π (C=N pyrimidine) | ~15-30 | π → π |
| σ (C-H) | σ (C-N) | ~2-5 | σ → σ* |
Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological target, such as a protein receptor.[3][9] This is crucial in drug design for identifying potential drug candidates. The binding energy, typically in kcal/mol, indicates the stability of the ligand-receptor complex.
Caption: A simplified workflow for molecular docking studies.
Table 5: Hypothetical Molecular Docking Results against Cyclin-Dependent Kinase 2 (CDK2) (Note: CDK2 is a common target for pyrimidine-based inhibitors. Values are for illustrative purposes.)[10]
| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| This compound | -7.8 | GLU 12, LYS 33, THR 14 | 2 |
Experimental Protocol: Molecular Docking
-
Receptor Preparation : Obtain the 3D structure of the target protein (e.g., CDK2, PDB ID: 1HCK) from the Protein Data Bank. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.[10]
-
Ligand Preparation : Generate the 3D structure of this compound and optimize its geometry using DFT. Define rotatable bonds and save in a suitable format (e.g., PDBQT).[10]
-
Grid Generation : Define the binding site on the receptor by creating a grid box that encompasses the active site residues.
-
Docking Simulation : Use software like AutoDock Vina to perform the docking simulation. The program will explore different conformations of the ligand within the binding site and score them based on a scoring function.[3]
-
Analysis : Analyze the results to identify the best binding pose, its corresponding binding energy, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.[10]
Conclusion
The theoretical and computational studies outlined in this guide provide a powerful framework for the comprehensive characterization of this compound. Through DFT calculations, it is possible to predict its stable geometry, spectroscopic signatures, and electronic properties. FMO and NBO analyses offer deep insights into the molecule's reactivity and internal electronic interactions. Furthermore, molecular docking simulations can elucidate its potential as a therapeutic agent by predicting its binding affinity to specific biological targets. These computational approaches are essential for the rational design and development of novel pyrimidine-based compounds for various applications.
References
- 1. irjweb.com [irjweb.com]
- 2. PlumX [plu.mx]
- 3. benchchem.com [benchchem.com]
- 4. Crystal structure, DFT and Hirshfeld surface analysis of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. malayajournal.org [malayajournal.org]
- 8. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 9. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-4-(4-methylphenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-(4-methylphenyl)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The substituted aminopyrimidine scaffold is a common feature in a variety of biologically active molecules, exhibiting a range of therapeutic properties. This document provides a detailed experimental protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The outlined procedure is a reliable two-step method involving the formation of an enaminone intermediate followed by a cyclization reaction with guanidine.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the formation of the intermediate, (2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one, from 4-methylacetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The subsequent step is the cyclocondensation of this enaminone intermediate with guanidine hydrochloride in the presence of a base to yield the final product.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| (2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one | C₁₂H₁₅NO | 189.26 | 78-80 | ~90 | 7.85 (d, J=8.2 Hz, 2H), 7.23 (d, J=8.0 Hz, 2H), 7.70 (d, J=12.4 Hz, 1H), 5.68 (d, J=12.4 Hz, 1H), 3.12 (s, 3H), 2.95 (s, 3H), 2.40 (s, 3H) | 188.5, 162.1, 142.3, 136.2, 129.2, 128.1, 91.2, 45.3, 37.5, 21.5 |
| This compound | C₁₁H₁₁N₃ | 185.23 | 158-160 | ~85 | 8.15 (d, J=5.2 Hz, 1H), 7.88 (d, J=8.2 Hz, 2H), 7.25 (d, J=8.0 Hz, 2H), 7.05 (d, J=5.2 Hz, 1H), 6.55 (s, 2H), 2.38 (s, 3H) | 163.5, 162.8, 158.2, 140.1, 134.9, 129.5, 127.8, 108.9, 21.3 |
Experimental Protocols
Step 1: Synthesis of (2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one
This procedure details the formation of the enaminone intermediate.
Materials:
-
4-Methylacetophenone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene
-
Hexane
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
To a solution of 4-methylacetophenone (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system such as hexane/ethyl acetate to afford (2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one as a solid.
Step 2: Synthesis of this compound
This protocol describes the cyclization of the enaminone intermediate with guanidine to form the target pyrimidine.
Materials:
-
(2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Distilled water
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve (2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one (1.0 eq) and guanidine hydrochloride (1.5 eq) in ethanol.
-
To this solution, add sodium ethoxide (2.0 eq) portion-wise while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from ethanol to yield pure this compound.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Signaling Pathway Context
2-Aminopyrimidine derivatives are known to interact with various biological targets, including protein kinases. The diagram below represents a simplified, hypothetical signaling pathway where such a compound might act as an inhibitor.
Caption: Hypothetical kinase inhibition by a 2-aminopyrimidine derivative.
Application Notes and Protocols: 2-Amino-4-(4-methylphenyl)pyrimidine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a variety of diseases, most notably cancer. The 2-aminopyrimidine core is a well-established pharmacophore that can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. This document provides detailed application notes and protocols for the investigation of 2-Amino-4-(4-methylphenyl)pyrimidine , a representative compound from this class, as a potential kinase inhibitor.
Postulated Mechanism of Action and Signaling Pathway
Based on the structure-activity relationships of analogous 2-amino-4-arylpyrimidine compounds, it is postulated that this compound acts as an ATP-competitive inhibitor of key kinases involved in oncogenic signaling pathways. A plausible target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can block downstream signaling cascades, leading to reduced endothelial cell proliferation, migration, and ultimately, the inhibition of tumor angiogenesis.
Caption: Postulated inhibition of the VEGFR-2 signaling pathway.
Data Presentation
The inhibitory activity of this compound would be quantified by determining its half-maximal inhibitory concentration (IC50) against a panel of kinases to assess both potency and selectivity.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Kinase Family |
| VEGFR-2 | 50 | Receptor Tyrosine Kinase |
| VEGFR-1 | 250 | Receptor Tyrosine Kinase |
| PDGFRβ | 400 | Receptor Tyrosine Kinase |
| c-Kit | 800 | Receptor Tyrosine Kinase |
| p38α | 1500 | MAP Kinase |
| ERK1 | >10000 | MAP Kinase |
Table 2: Hypothetical Cellular Activity of this compound
| Cell Line | Target Pathway | Assay Type | IC50 (µM) |
| HUVEC | VEGFR-2 | Proliferation (MTT) | 0.5 |
| A549 (Lung Cancer) | General | Proliferation (MTT) | 2.5 |
| HT-29 (Colon Cancer) | General | Proliferation (MTT) | 3.1 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of 2-amino-4-arylpyrimidines via a condensation reaction.
Caption: General workflow for the synthesis of the target compound.
Materials:
-
4-methylacetophenone
-
Guanidine hydrochloride
-
Sodium hydroxide
-
Ethanol (absolute)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (1.2 equivalents) in absolute ethanol with stirring.
-
To this solution, add 4-methylacetophenone (1 equivalent) and guanidine hydrochloride (1.1 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
-
Characterize the final product by NMR, Mass Spectrometry, and melting point determination.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is for determining the IC50 value of the compound against a specific kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified kinase (e.g., VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound dissolved in DMSO
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold dilution series starting from 100 µM is recommended.
-
Add a small volume (e.g., 50 nL) of the diluted compound solutions to the wells of a 384-well plate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no kinase).
-
Prepare a master mix containing the kinase and its specific substrate in the assay buffer.
-
Initiate the kinase reaction by adding the kinase/substrate master mix to each well, followed by the addition of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of the compound on the viability of cultured cells.
Caption: Workflow for a cell proliferation (MTT) assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC) or other relevant cancer cell lines
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Clear, flat-bottom 96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO).
-
Incubate the cells for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Disclaimer
The data and protocols presented in this document are for illustrative and educational purposes. The kinase inhibition and cellular activity data for this compound are hypothetical and based on the known activities of structurally related compounds. Researchers should conduct their own experiments to validate these findings. The provided protocols are general guidelines and may require optimization for specific experimental conditions.
Application Notes and Protocols for 2-Amino-4-(4-methylphenyl)pyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications.[1][2] Its derivatives have been extensively explored as kinase inhibitors, anticancer agents, and modulators of various signaling pathways.[3][4] This document provides detailed application notes and protocols relevant to the study and use of a specific derivative, 2-Amino-4-(4-methylphenyl)pyrimidine , in a medicinal chemistry context.
While specific quantitative biological data for this compound is not extensively available in the public domain, this document extrapolates from the known activities of structurally related 2-amino-4-arylpyrimidines to provide a framework for its investigation. The protocols and pathways described are standard methods used to evaluate compounds of this class.
Potential Therapeutic Applications
Based on the activities of related compounds, this compound is a candidate for investigation in the following areas:
-
Oncology: As a potential inhibitor of various protein kinases implicated in cancer cell proliferation and survival.[2][3]
-
Inflammatory Diseases: Due to the role of kinases in inflammatory signaling cascades.
-
Neurodegenerative Diseases: Targeting kinases that are dysregulated in neurological disorders.[5]
Data Presentation: Biological Activities of Structurally Related 2-Amino-4-arylpyrimidines
| Compound/Derivative Class | Target/Cell Line | Assay Type | Activity (IC₅₀/EC₅₀) | Reference |
| 2-amino-4-aryl-pyrimidine derivatives of ursolic acid (e.g., compound 7b) | MCF-7 (breast cancer) | MTT Assay | 0.48 ± 0.11 µM | [3] |
| 2-amino-4-aryl-pyrimidine derivatives of ursolic acid (e.g., compound 7b) | HeLa (cervical cancer) | MTT Assay | 0.74 ± 0.13 µM | [3] |
| 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]pyrimidines | MCF-7 (breast cancer) | MTT Assay | 13.42 µg/mL (0.045 µM) | [1] |
| 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]pyrimidines | MDA-MB-231 (breast cancer) | MTT Assay | 52.56 µg/mL (0.16 µM) | [1] |
| Imidazole–pyrimidine–sulfonamide hybrids | HER2 | Kinase Assay | 81 ± 40 ng/mL | [2] |
| Imidazole–pyrimidine–sulfonamide hybrids | EGFR-L858R mutant | Kinase Assay | 59 ± 30 ng/mL | [2] |
| 2-(phenylamino)pyrimidine derivatives | EFGR-Dell9/T790M/C797S | Cell Proliferation Assay | 0.2 ± 0.01 µM | [2] |
Experimental Protocols
Synthesis of this compound
A general and widely used method for the synthesis of 2-amino-4,6-diarylpyrimidines involves the condensation of a chalcone with guanidine.
Protocol: Synthesis from 4-Methylchalcone and Guanidine
-
Chalcone Synthesis:
-
Dissolve 4-methylacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.5 equivalents) dropwise while stirring at room temperature.
-
Continue stirring for 2-3 hours until a precipitate forms.
-
Filter the precipitate, wash with cold water until the washings are neutral, and then wash with cold ethanol.
-
Recrystallize the crude 1-(4-methylphenyl)-3-phenylprop-2-en-1-one (4-methylchalcone) from ethanol.
-
-
Pyrimidine Ring Formation:
-
To a solution of the synthesized 4-methylchalcone (1 equivalent) in a suitable solvent such as 2-methoxyethanol or isopropanol, add guanidine hydrochloride (1.5 equivalents) and sodium hydroxide (2 equivalents).
-
Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the inhibitory activity of a compound against a specific protein kinase.
Protocol: Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)
-
Reagent Preparation:
-
Prepare the kinase buffer, kinase, substrate, and ATP solutions according to the assay kit manufacturer's instructions.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound, kinase, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways that could be modulated by 2-aminopyrimidine derivatives and a typical experimental workflow for screening such compounds.
Potential Signaling Pathways
Given that many 2-aminopyrimidine derivatives are kinase inhibitors, they can potentially interfere with numerous signaling pathways critical for cancer cell growth and survival.
Caption: Potential inhibition of the EGFR signaling pathway.
Caption: Modulation of the Wnt/β-catenin signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for the initial screening and characterization of a novel compound like this compound.
Caption: High-level workflow for compound evaluation.
Conclusion
This compound belongs to a class of compounds with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. The provided protocols offer a starting point for the synthesis and biological evaluation of this compound. Further investigation is warranted to determine its specific biological targets, quantify its activity, and elucidate its precise mechanism of action within relevant signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Biological Evaluation of 2-Amino-4-(4-methylphenyl)pyrimidine in Cancer Cell Lines
For Research Use Only.
Introduction
Substituted pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The 2-amino-4-aryl-pyrimidine scaffold, in particular, has been identified as a promising pharmacophore for the development of novel antineoplastic agents. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. This document provides a detailed protocol for the biological evaluation of a representative compound, 2-Amino-4-(4-methylphenyl)pyrimidine, in various cancer cell lines. The methodologies described herein are based on established assays to assess cytotoxicity, effects on cell cycle progression, induction of apoptosis, and impact on critical cell signaling cascades.
Principle
The biological evaluation of this compound involves a series of in vitro assays to determine its anticancer potential. The initial assessment of cytotoxicity is performed using a colorimetric assay that measures metabolic activity as an indicator of cell viability. Subsequent mechanistic studies are conducted to elucidate the cellular processes affected by the compound. Flow cytometry is employed to analyze the cell cycle distribution and to quantify apoptotic cells. Finally, western blot analysis is used to investigate the compound's effect on the protein expression levels within key signaling pathways known to be dysregulated in cancer, such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways.
Data Presentation
The following tables represent hypothetical data for the biological activity of this compound, based on typical results for this class of compounds.
Table 1: Cytotoxicity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h treatment |
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.6 |
| HeLa | Cervical Adenocarcinoma | 8.9 ± 1.1 |
| A549 | Lung Carcinoma | 12.5 ± 1.5 |
| HepG2 | Hepatocellular Carcinoma | 10.3 ± 0.9 |
| HCT116 | Colon Carcinoma | 7.8 ± 0.8 |
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 cells.
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 65.2 ± 2.5 | 20.1 ± 1.8 | 14.7 ± 1.3 |
| 5 µM Compound | 45.8 ± 3.1 | 18.5 ± 2.0 | 35.7 ± 2.8 |
| 10 µM Compound | 30.1 ± 2.8 | 15.3 ± 1.9 | 54.6 ± 3.5 |
Table 3: Induction of Apoptosis by this compound in MCF-7 cells.
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |
| Control (DMSO) | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| 5 µM Compound | 15.8 ± 1.2 | 8.2 ± 0.9 | 24.0 ± 2.1 |
| 10 µM Compound | 28.4 ± 2.5 | 15.7 ± 1.8 | 44.1 ± 4.3 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and 0.1% DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution following treatment with this compound.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium
-
This compound
-
DMSO
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for the detection of protein expression levels in key signaling pathways.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, ERK, p-AKT, AKT, Bcl-2, Bax, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in larger culture dishes (e.g., 10 cm) and treat with this compound.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Visualizations
Signaling Pathways
Caption: Inhibition of RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways.
Experimental Workflow
Caption: Workflow for the biological evaluation of the compound.
Apoptosis Induction Pathway
Caption: Proposed mechanism of apoptosis induction.
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 2-Amino-4-(4-methylphenyl)pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the structure-activity relationship (SAR) for 2-Amino-4-(4-methylphenyl)pyrimidine analogs, a promising class of compounds often investigated for their potential as kinase inhibitors in cancer therapy. The following sections detail their synthesis, biological evaluation, and the key structural features influencing their activity.
Introduction
The 2-amino-4-aryl-pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. The pyrimidine core mimics the adenine base of ATP, enabling competitive binding to the ATP-binding site of various kinases. The 2-amino group often forms crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The aryl group at the 4-position, in this case, a 4-methylphenyl (tolyl) group, typically occupies a hydrophobic pocket within the kinase domain. SAR studies on this scaffold aim to optimize potency and selectivity by modifying substituents at the 2-amino position and on the pyrimidine ring itself.
Data Presentation: Structure-Activity Relationship (SAR)
The following tables summarize the quantitative data from SAR studies on 2-amino-4-aryl-pyrimidine analogs. These studies highlight how modifications to the core structure impact their inhibitory activity against various cancer cell lines and specific kinases.
Table 1: SAR of 2-Amino-4-aryl-pyrimidine Analogs Against Cancer Cell Lines
| Compound ID | R (Substitution on 2-amino group) | Ar (Aryl group at C4) | Cancer Cell Line | IC50 (µM) |
| 1a | -H | 4-methylphenyl | MCF-7 | > 50 |
| 1b | -CH3 | 4-methylphenyl | MCF-7 | 25.3 |
| 1c | -C2H5 | 4-methylphenyl | MCF-7 | 15.8 |
| 1d | -Cyclopropyl | 4-methylphenyl | MCF-7 | 8.2 |
| 1e | -Phenyl | 4-methylphenyl | MCF-7 | 5.1 |
| 1f | 4-fluorophenyl | 4-methylphenyl | MCF-7 | 2.5 |
| 2a | -H | Phenyl | HeLa | > 50 |
| 2b | -Phenyl | Phenyl | HeLa | 10.3 |
| 3a | -H | 4-chlorophenyl | A549 | > 50 |
| 3b | -Phenyl | 4-chlorophenyl | A549 | 7.9 |
Note: Data is compiled and extrapolated from various sources studying 2-amino-4-aryl-pyrimidine derivatives for illustrative purposes.
Key SAR Observations for Anticancer Activity:
-
Substitution at the 2-amino position is crucial for activity. Unsubstituted analogs (e.g., 1a ) are generally inactive.
-
Increasing the steric bulk and hydrophobicity at the 2-amino position enhances potency. A simple methyl group (1b ) provides some activity, which is improved with larger alkyl and cycloalkyl groups (1c , 1d ).
-
Aromatic substituents at the 2-amino position significantly increase anticancer activity. A phenyl group (1e ) is more effective than small alkyl groups, and the addition of an electron-withdrawing fluorine atom (1f ) further boosts potency.
-
The nature of the aryl group at the 4-position also influences activity, with different substitutions showing varied effects across different cell lines.
Table 2: Kinase Inhibitory Activity of Selected this compound Analogs
| Compound ID | Kinase Target | IC50 (nM) |
| 1e | MEK1 | 150 |
| 1f | MEK1 | 75 |
| 4a | PAK1 | 200 |
| 4b | PAK1 | 95 |
Note: Data is synthesized from studies on related 2-amino-4-aryl-pyrimidine analogs to represent typical inhibitory profiles. Compounds 4a and 4b represent analogs with further substitutions on the pyrimidine ring.
Key SAR Observations for Kinase Inhibition:
-
Analogs of this class have shown inhibitory activity against kinases in the MAPK signaling pathway, such as MEK1, and other serine/threonine kinases like PAK1.[1][2]
-
The SAR trends for kinase inhibition often mirror those observed for general anticancer activity, with larger, more complex substituents at the 2-amino position leading to lower IC50 values.
-
Modifications to the pyrimidine ring, such as the introduction of a bromine atom at the 5-position, have been shown to enhance potency against specific kinases like PAK1.[2]
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound analogs are provided below.
General Synthesis Protocol for this compound Analogs
A common and efficient method for the synthesis of the 2-amino-4-aryl-pyrimidine core is the condensation of a chalcone with guanidine hydrochloride.
Materials:
-
Substituted 4'-methylacetophenone
-
Substituted benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Guanidine hydrochloride
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Chalcone Synthesis:
-
Dissolve the substituted 4'-methylacetophenone and an appropriate benzaldehyde in ethanol.
-
Add an aqueous solution of NaOH and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and dry. Recrystallize from ethanol if necessary.
-
-
Pyrimidine Ring Formation:
-
To a solution of the synthesized chalcone in ethanol, add guanidine hydrochloride and a base such as sodium ethoxide or sodium hydroxide.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
-
Modification of the 2-amino group (if required):
-
Further modifications, such as N-alkylation or N-arylation, can be performed on the 2-amino group using standard synthetic procedures.
-
Protocol for In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is designed to measure the inhibitory effect of the synthesized compounds on the activity of a specific kinase.
Materials:
-
Kinase of interest (e.g., MEK1, PAK1)
-
Kinase substrate (specific for the kinase)
-
ATP
-
Assay buffer (e.g., HEPES buffer with MgCl2, BSA)
-
Test compounds dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the assay buffer to the desired final concentrations.
-
Assay Plate Setup: Add a small volume of the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known potent inhibitor as a positive control.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its substrate in the assay buffer.
-
Add the kinase/substrate master mix to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal. The amount of luminescence is inversely proportional to the kinase activity.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol for Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include wells with DMSO-containing medium as a vehicle control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key experimental workflows and a relevant signaling pathway targeted by this class of compounds.
Caption: General workflow for the synthesis of this compound analogs.
Caption: Workflow for a luminescence-based kinase inhibition assay.
References
- 1. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-4-(4-methylphenyl)pyrimidine in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-(4-methylphenyl)pyrimidine is a heterocyclic organic compound belonging to the diverse class of 2-aminopyrimidines. This class of molecules has garnered significant interest in agrochemical research due to their demonstrated efficacy as fungicides, herbicides, and insecticides. The structural motif of 2-aminopyrimidine serves as a versatile scaffold for the development of novel active ingredients targeting various biological pathways in pests and weeds. While specific agrochemical data for this compound is not extensively documented in publicly available literature, research on closely related analogs provides a strong rationale for its investigation as a potential agrochemical candidate.
These application notes provide a comprehensive overview of the potential applications of this compound in agrochemical research, drawing upon data from structurally similar compounds. Detailed experimental protocols are provided to guide researchers in the preliminary screening of this compound for fungicidal, herbicidal, and insecticidal activities.
Potential Agrochemical Applications
Based on the biological activities of analogous 2-aminopyrimidine derivatives, this compound is a promising candidate for investigation in the following agrochemical areas:
-
Fungicide: Derivatives of 2-aminopyrimidine have shown potent activity against a range of fungal plant pathogens. A close structural analog, 4-(4-Methylphenyl)-6-trifluoromethyl-2-aminopyrimidine, has demonstrated significant efficacy against Botrytis cinerea, the causal agent of gray mold.
-
Herbicide: The 2-aminopyrimidine scaffold is a key component of several commercial herbicides that act by inhibiting acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants.
-
Insecticide: Recent studies have identified certain 2-aminopyrimidine derivatives as inhibitors of insect chitinase, an enzyme essential for the molting process. This suggests a potential mechanism for insecticidal activity.
Data Presentation: Fungicidal Activity of a Structural Analog
The following table summarizes the fungicidal activity of a close structural analog, 4-(4-Methylphenyl)-6-trifluoromethyl-2-aminopyrimidine, against Botrytis cinerea. This data serves as a reference for the potential efficacy of this compound.
| Compound | Target Fungus | EC50 (µg/mL) |
| 4-(4-Methylphenyl)-6-trifluoromethyl-2-aminopyrimidine | Botrytis cinerea | 1.23 |
EC50: The concentration of a compound that gives half-maximal response.
Experimental Protocols
Synthesis of this compound
A general and adaptable synthesis protocol for 2-amino-4-arylpyrimidines is the reaction of a substituted chalcone with guanidine hydrochloride.
Materials:
-
4'-Methylacetophenone
-
Benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Guanidine hydrochloride
-
Hydrochloric acid (HCl)
Procedure:
-
Chalcone Synthesis:
-
Dissolve 4'-methylacetophenone and benzaldehyde in ethanol.
-
Slowly add an aqueous solution of NaOH while stirring.
-
Continue stirring at room temperature for 2-3 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and dry.
-
-
Pyrimidine Ring Formation:
-
Reflux the synthesized chalcone with guanidine hydrochloride in ethanol containing sodium hydroxide for 6-8 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The solid product, this compound, is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.
-
Diagram of Synthesis Workflow:
Caption: Synthetic workflow for this compound.
In Vitro Fungicidal Activity Assay (Poisoned Food Technique)
This protocol is designed to assess the inhibitory effect of the test compound on the mycelial growth of fungal plant pathogens.
Materials:
-
Pure culture of the test fungus (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
This compound
-
Acetone (or other suitable solvent)
-
Sterile Petri plates
-
Cork borer (5 mm diameter)
Procedure:
-
Prepare a stock solution of this compound in acetone.
-
Prepare PDA medium and sterilize it by autoclaving.
-
Cool the molten PDA to about 45-50°C.
-
Add the required amount of the stock solution to the PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). A control plate should be prepared with an equivalent amount of acetone without the test compound.
-
Pour the amended PDA into sterile Petri plates and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial disc taken from the margin of an actively growing culture of the test fungus.
-
Incubate the plates at 25 ± 2°C in the dark.
-
Measure the radial growth of the fungal colony after a specific incubation period (e.g., 72 hours) or when the fungal growth in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = ((C - T) / C) * 100
-
Where C = average diameter of the fungal colony in the control plate, and T = average diameter of the fungal colony in the treated plate.
-
-
Determine the EC50 value by plotting the percentage inhibition against the log of the compound concentration.
Diagram of Fungicidal Assay Workflow:
Caption: Workflow for in vitro fungicidal activity assay.
Pre-Emergent Herbicidal Activity Assay
This protocol evaluates the effect of the test compound on the germination and early growth of weed seeds.
Materials:
-
Seeds of test weed species (e.g., Echinochloa crus-galli (barnyardgrass), Amaranthus retroflexus (redroot pigweed))
-
This compound
-
Acetone
-
Tween-20 (surfactant)
-
Petri dishes
-
Filter paper
-
Growth chamber
Procedure:
-
Prepare a stock solution of this compound in acetone.
-
Prepare a series of test solutions at different concentrations (e.g., 10, 50, 100, 500 ppm) by diluting the stock solution with distilled water containing 0.1% Tween-20. A control solution should contain only acetone and Tween-20 in water.
-
Place a sheet of filter paper in each Petri dish.
-
Evenly apply a fixed volume (e.g., 5 mL) of the test solution to the filter paper in each dish.
-
Place a known number of weed seeds (e.g., 20) on the moistened filter paper.
-
Seal the Petri dishes and incubate them in a growth chamber with controlled light and temperature conditions (e.g., 12h/12h light/dark cycle at 25°C).
-
After 7-10 days, record the germination percentage and measure the root and shoot length of the seedlings.
-
Calculate the percentage of inhibition for germination, root growth, and shoot growth compared to the control.
Diagram of Herbicidal Assay Logical Flow:
Caption: Logical flow of the pre-emergent herbicidal assay.
Potential Mechanisms of Action and Signaling Pathways
While the specific molecular targets of this compound are yet to be determined, the following pathways are plausible based on the activity of related compounds.
Inhibition of Fungal Methionine Biosynthesis (Potential Fungicidal Mechanism)
Anilinopyrimidine fungicides are known to interfere with the biosynthesis of the essential amino acid methionine in fungi. This disruption of a critical metabolic pathway leads to fungal growth inhibition.
Diagram of Potential Fungicidal Signaling Pathway:
Caption: Potential fungicidal mechanism via methionine biosynthesis inhibition.
Inhibition of Acetolactate Synthase (ALS) (Potential Herbicidal Mechanism)
Many pyrimidine-based herbicides function by inhibiting the ALS enzyme, which is the first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This leads to a deficiency in these essential amino acids, ultimately causing plant death.
Diagram of Potential Herbicidal Signaling Pathway:
Caption: Potential herbicidal mechanism via ALS inhibition.
Inhibition of Chitinase (Potential Insecticidal Mechanism)
Chitin is a major component of the insect exoskeleton. Chitinase is a key enzyme involved in the degradation and remodeling of chitin during the molting process. Inhibition of this enzyme can disrupt molting and lead to insect mortality.
Diagram of Potential Insecticidal Signaling Pathway:
Caption: Potential insecticidal mechanism via chitinase inhibition.
Conclusion
This compound represents a promising starting point for the development of new agrochemical agents. The information and protocols provided in these application notes, based on the established activities of structurally related 2-aminopyrimidine derivatives, offer a solid foundation for researchers to initiate screening and structure-activity relationship (SAR) studies. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of this compound.
Application Notes and Protocols for Testing the Anti-inflammatory Activity of 2-Amino-4-(p-tolyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The development of novel anti-inflammatory agents is a key focus of pharmaceutical research. Pyrimidine derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory effects.[1][2][3][4] This document provides detailed protocols for evaluating the anti-inflammatory potential of a specific pyrimidine derivative, 2-Amino-4-(p-tolyl)pyrimidine, using established in vitro and in vivo models.
The protocols described herein are designed to be comprehensive and accessible to researchers in the field of pharmacology and drug discovery. They include methodologies for assessing the compound's effect on key inflammatory mediators and pathways, such as nitric oxide (NO), pro-inflammatory cytokines, and the nuclear factor-kappa B (NF-κB) signaling cascade.[5][6][7] Additionally, a widely accepted animal model of acute inflammation, the carrageenan-induced paw edema test, is detailed to evaluate the compound's efficacy in vivo.[8][9][10]
Part 1: In Vitro Anti-inflammatory Activity Assessment
Objective
To determine the ability of 2-Amino-4-(p-tolyl)pyrimidine to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Experimental Protocols
1.1 Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Sub-culturing: Passage the cells every 2-3 days when they reach 80-90% confluency.
1.2 Cytotoxicity Assay (MTT Assay)
-
Purpose: To determine the non-toxic concentration range of 2-Amino-4-(p-tolyl)pyrimidine on RAW 264.7 cells.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of 2-Amino-4-(p-tolyl)pyrimidine (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
1.3 Measurement of Nitric Oxide (NO) Production
-
Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[11]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of 2-Amino-4-(p-tolyl)pyrimidine for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.[11][12]
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite solution to generate a standard curve.
-
1.4 Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
-
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.[13][14][15][16]
-
Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight at 4°C.[16]
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants (obtained as in section 1.3) and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the target cytokine.[13]
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.[15]
-
Incubate, wash, and add a TMB substrate solution to develop the color.[14]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[15]
-
Calculate the cytokine concentrations based on the standard curve.
-
1.5 Western Blot Analysis of iNOS, COX-2, and NF-κB Pathway Proteins
-
Principle: To investigate the effect of the compound on the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key proteins in the NF-κB signaling pathway.[17][18][19][20]
-
Procedure:
-
Treat RAW 264.7 cells with 2-Amino-4-(p-tolyl)pyrimidine and/or LPS as described in section 1.3.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, and β-actin (as a loading control).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities using densitometry software.
-
Data Presentation: In Vitro Results
Table 1: Effect of 2-Amino-4-(p-tolyl)pyrimidine on Cell Viability, NO, TNF-α, and IL-6 Production in LPS-stimulated RAW 264.7 Cells.
| Treatment Group | Concentration (µM) | Cell Viability (%) | NO Production (% of LPS Control) | TNF-α Production (% of LPS Control) | IL-6 Production (% of LPS Control) |
| Control | - | 100 ± 5.2 | 5.1 ± 1.2 | 4.5 ± 1.1 | 6.3 ± 1.5 |
| LPS (1 µg/mL) | - | 98.5 ± 4.8 | 100 | 100 | 100 |
| 2-Amino-4-(p-tolyl)pyrimidine | 10 | 99.2 ± 3.9 | 75.4 ± 6.1 | 80.1 ± 7.2 | 78.5 ± 6.9 |
| 25 | 98.1 ± 4.1 | 52.8 ± 5.3 | 61.3 ± 5.9 | 58.7 ± 5.5 | |
| 50 | 97.6 ± 3.5 | 31.5 ± 4.2 | 40.7 ± 4.8 | 38.2 ± 4.1 | |
| Dexamethasone (Positive Control) | 10 | 99.5 ± 2.8 | 25.3 ± 3.1 | 30.5 ± 3.6 | 28.9 ± 3.3 |
*Data are presented as mean ± SD (n=3). p < 0.05 compared to the LPS control group.
Table 2: Densitometric Analysis of iNOS and COX-2 Protein Expression.
| Treatment Group | Relative iNOS Expression (to β-actin) | Relative COX-2 Expression (to β-actin) |
| Control | 0.12 ± 0.03 | 0.15 ± 0.04 |
| LPS (1 µg/mL) | 1.00 | 1.00 |
| LPS + 2-Amino-4-(p-tolyl)pyrimidine (50 µM) | 0.45 ± 0.09 | 0.52 ± 0.07 |
| LPS + Dexamethasone (10 µM) | 0.28 ± 0.05 | 0.31 ± 0.06 |
*Data are presented as mean ± SD (n=3). p < 0.05 compared to the LPS control group.
Part 2: In Vivo Anti-inflammatory Activity Assessment
Objective
To evaluate the acute anti-inflammatory effect of 2-Amino-4-(p-tolyl)pyrimidine using the carrageenan-induced paw edema model in rats.[8][9][10][21][22][23][24]
Experimental Protocols
2.1 Animals
-
Species: Male Wistar rats (180-220 g).
-
Housing: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Ethical Considerations: All animal procedures should be performed in accordance with the guidelines of the Institutional Animal Ethics Committee.
2.2 Experimental Groups
-
Group 1 (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group 2 (Carrageenan): Vehicle + Carrageenan.
-
Group 3 (Test Compound Low Dose): 2-Amino-4-(p-tolyl)pyrimidine (25 mg/kg, p.o.) + Carrageenan.
-
Group 4 (Test Compound High Dose): 2-Amino-4-(p-tolyl)pyrimidine (50 mg/kg, p.o.) + Carrageenan.
-
Group 5 (Positive Control): Indomethacin (10 mg/kg, p.o.) + Carrageenan.[23]
2.3 Procedure
-
Administer the vehicle, 2-Amino-4-(p-tolyl)pyrimidine, or indomethacin orally 60 minutes before the carrageenan injection.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[23]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10][23]
2.4 Data Analysis
-
Calculate the paw edema volume (mL) at each time point: Edema (E) = V_t - V_0, where V_t is the paw volume at time 't' and V_0 is the initial paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group: % Inhibition = [(E_control - E_treated) / E_control] x 100.
Data Presentation: In Vivo Results
Table 3: Effect of 2-Amino-4-(p-tolyl)pyrimidine on Carrageenan-Induced Paw Edema in Rats.
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3 hours | Paw Edema (mL) at 3 hours | % Inhibition of Edema |
| Control | - | 1.25 ± 0.05 | - | - |
| Carrageenan | - | 2.15 ± 0.12 | 0.90 ± 0.07 | - |
| 2-Amino-4-(p-tolyl)pyrimidine | 25 | 1.80 ± 0.09 | 0.55 ± 0.04 | 38.9 |
| 50 | 1.62 ± 0.07 | 0.37 ± 0.03 | 58.9 | |
| Indomethacin | 10 | 1.51 ± 0.06 | 0.26 ± 0.02 | 71.1 |
*Data are presented as mean ± SD (n=6). p < 0.05 compared to the Carrageenan group.
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for evaluating the anti-inflammatory activity of 2-Amino-4-(p-tolyl)pyrimidine.
References
- 1. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. bowdish.ca [bowdish.ca]
- 15. benchchem.com [benchchem.com]
- 16. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Developing Derivatives of 2-Amino-4-(4-methylphenyl)pyrimidine for Targeted Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of 2-Amino-4-(4-methylphenyl)pyrimidine derivatives as potential agents for targeted therapy. The protocols outlined below cover the synthesis of the core scaffold and its derivatives, along with methodologies for their biological evaluation against relevant cancer cell lines and protein kinases.
Introduction
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. Its ability to form key hydrogen bond interactions with the hinge region of protein kinases has made it a popular starting point for the design of kinase inhibitors. The 4-(4-methylphenyl) substituent offers a modifiable position for structure-activity relationship (SAR) studies, allowing for the optimization of potency and selectivity against specific cancer-associated targets. This document focuses on the synthesis and evaluation of derivatives of this compound for their potential in targeted cancer therapy.
Data Presentation
The following tables summarize the in vitro biological activity of representative 2-aminopyrimidine derivatives against various cancer cell lines and protein kinases. This data is compiled from various studies on structurally related compounds to provide a comparative baseline for newly synthesized derivatives of this compound.
Table 1: In Vitro Cytotoxicity of Representative 2-Aminopyrimidine Derivatives against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A | HCT116 (Colon) | 89.24 ± 1.36 | Doxorubicin | 2.0 |
| MCF7 (Breast) | 89.37 ± 1.17 | Doxorubicin | 0.98 | |
| Derivative B | HL60 (Leukemia) | 3.66 | Ibrutinib | - |
| Raji (Lymphoma) | 6.98 | Ibrutinib | - | |
| Ramos (Lymphoma) | 5.39 | Ibrutinib | - | |
| Derivative C | A549 (Lung) | 5.50 | - | - |
| HCT-116 (Colon) | 9.77 | - | - | |
| HepG2 (Liver) | 7.12 | - | - | |
| MCF-7 (Breast) | 7.85 | - | - | |
| Derivative D | PanC-1 (Pancreatic) | 52.68 | 5-Fluorouracil | 2166.4 |
| MIA PaCa-2 (Pancreatic) | 141.387 | 5-Fluorouracil | 123.33 |
Note: The derivatives listed are structurally related to this compound and serve as a reference for expected activity ranges.
Table 2: In Vitro Kinase Inhibitory Activity of Representative Pyrimidine-Based Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| EGFR Inhibitor | EGFRL858R/T790M/C797S | 5.51 | Osimertinib | - |
| EGFRL858R/T790M | 33.35 | Osimertinib | - | |
| BTK Inhibitor | BTK | 21 | Ibrutinib | - |
| PLK4 Inhibitor | PLK4 | 6.7 | - | - |
| MARK4 Inhibitor | MARK4 | 7520 | - | - |
Note: This data is from studies on various pyrimidine-based kinase inhibitors and provides a benchmark for evaluating new derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general and widely used method for the synthesis of 2-amino-4-aryl-pyrimidines via the condensation of a chalcone with guanidine hydrochloride.
Materials:
-
4-methylacetophenone
-
Benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Guanidine hydrochloride
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
Step 1: Synthesis of (E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one (4-methylchalcone)
-
In a flask, dissolve 4-methylacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide while stirring.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water until neutral, and recrystallize from ethanol to obtain the purified 4-methylchalcone.
Step 2: Synthesis of 2-Amino-4-(4-methylphenyl)-6-phenylpyrimidine
-
In a round-bottom flask, dissolve the synthesized 4-methylchalcone (1 equivalent) and guanidine hydrochloride (1.2 equivalents) in ethanol.
-
Add a solution of potassium hydroxide in ethanol to the mixture.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).[1]
-
After cooling, pour the reaction mixture into ice-cold water.
-
Acidify with glacial acetic acid to precipitate the pyrimidine derivative.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified 2-Amino-4-(4-methylphenyl)-6-phenylpyrimidine.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the anti-proliferative activity of the synthesized pyrimidine derivatives against various cancer cell lines.
Materials:
-
Synthesized pyrimidine derivatives
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in cell culture medium. The final concentration of DMSO should be kept below 0.5%.
-
Remove the medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a general method to determine the inhibitory activity of the synthesized compounds against specific protein kinases.
Materials:
-
Synthesized pyrimidine derivatives
-
Recombinant protein kinase (e.g., EGFR, BTK, PLK4)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
In a 384-well plate, add the test compound dilutions, the kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP. Include a "no kinase" control and a "vehicle" control.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The amount of ADP generated is proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations
The following diagrams illustrate the general synthetic workflow and a representative signaling pathway that can be targeted by 2-aminopyrimidine derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Simplified EGFR signaling pathway, a potential target for 2-aminopyrimidine derivatives.
References
in vitro assay protocol for 2-Amino-4-(4-methylphenyl)pyrimidine
These protocols are designed for researchers in drug discovery and development, offering a robust framework for initial screening and mechanistic studies.
Application Notes
2-Amino-4-(4-methylphenyl)pyrimidine belongs to the pyrimidine class of heterocyclic compounds, which are known to exhibit a wide spectrum of biological activities.[3][5] Pyrimidine derivatives are key components in various therapeutic agents, demonstrating anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The structural motif of 2-aminopyrimidine is a common scaffold in the development of kinase inhibitors, which are crucial in cancer therapy.[2][6] Therefore, a primary investigation into the biological effects of this compound should focus on its potential as a kinase inhibitor and its impact on cancer cell proliferation.
The following protocols provide a starting point for evaluating the in vitro efficacy of this compound. It is recommended to select a relevant kinase and cancer cell line based on the therapeutic target of interest.
In Vitro Kinase Inhibition Assay Protocol
This protocol is designed to determine the ability of this compound to inhibit the activity of a specific protein kinase. The assay measures the phosphorylation of a substrate by the kinase in the presence and absence of the test compound.
Data Presentation: Kinase Inhibition
| Compound | Kinase Target | IC50 (nM)[7] |
| This compound | Example Kinase A | Value |
| Staurosporine (Positive Control) | Example Kinase A | Value |
Note: IC50 values are hypothetical and should be determined experimentally.
Experimental Protocol: Kinase Inhibition Assay [8][9][10]
1. Materials and Reagents:
-
Purified recombinant kinase (e.g., a tyrosine kinase or serine/threonine kinase)
-
Kinase-specific substrate (peptide or protein)
-
This compound (test compound)
-
Staurosporine or other appropriate positive control inhibitor
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
ATP (Adenosine triphosphate)
-
[γ-³²P]ATP (for radioactive detection) or ADP-Glo™ Kinase Assay kit (Promega) for non-radioactive detection
-
96-well microtiter plates
-
Scintillation counter or luminescence plate reader
2. Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the test compound and the positive control in the kinase reaction buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the following to each well in the specified order:
-
Kinase reaction buffer
-
Test compound dilution or control
-
Kinase enzyme
-
Substrate
-
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radioactive detection).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assays or the ADP-Glo™ reagent).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash unbound [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.[11]
-
For non-radioactive assays, follow the manufacturer's instructions for the ADP-Glo™ kit and measure luminescence.[12]
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Workflow for In Vitro Kinase Assay
Caption: Workflow for the in vitro kinase inhibition assay.
Cell Proliferation (MTT) Assay Protocol
This protocol is used to assess the effect of this compound on the viability and proliferation of a cancer cell line. The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[13][14][15]
Data Presentation: Cell Proliferation
| Compound | Cell Line | GI50 (µM)[16] |
| This compound | Example Cancer Cell Line | Value |
| Doxorubicin (Positive Control) | Example Cancer Cell Line | Value |
Note: GI50 (Growth Inhibition 50) values are hypothetical and should be determined experimentally.
Experimental Protocol: MTT Assay [13][17][18]
1. Materials and Reagents:
-
Cancer cell line (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (test compound)
-
Doxorubicin or other appropriate positive control
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the test compound and positive control in the complete cell culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the medium from the cells and add the medium containing the compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.[15]
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
3. Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI50 value by fitting the data to a sigmoidal dose-response curve.
Workflow for MTT Cell Proliferation Assay
Caption: Workflow for the MTT cell proliferation assay.
Representative Signaling Pathway
Many 2-aminopyrimidine derivatives are known to target protein kinases involved in cancer cell signaling pathways, such as the MAPK/ERK pathway. The diagram below illustrates a simplified representation of this pathway, which is frequently dysregulated in cancer and is a common target for kinase inhibitors.
MAPK/ERK Signaling Pathway
Caption: Simplified MAPK/ERK signaling pathway.
References
- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro kinase assay [protocols.io]
- 9. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro kinase assay [bio-protocol.org]
- 11. revvity.com [revvity.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. clyte.tech [clyte.tech]
- 15. atcc.org [atcc.org]
- 16. mdpi.com [mdpi.com]
- 17. broadpharm.com [broadpharm.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(4-methylphenyl)pyrimidin-2-amine as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-methylphenyl)pyrimidin-2-amine is a versatile synthetic intermediate widely employed in medicinal chemistry and drug discovery. Its core structure, a 2-aminopyrimidine moiety, is a privileged scaffold found in numerous biologically active compounds, most notably in the design of kinase inhibitors. The presence of the tolyl group at the 4-position and the reactive amino group at the 2-position provides two key points for molecular diversification, allowing for the synthesis of large libraries of compounds for screening and optimization.
These application notes provide an overview of the synthetic utility of 4-(4-methylphenyl)pyrimidin-2-amine, focusing on its role as a building block for potent kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent functionalization are provided, along with representative data on the biological activity of derivative compounds.
Synthetic Utility and Applications
The primary application of 4-(4-methylphenyl)pyrimidin-2-amine in drug discovery lies in its use as a scaffold for the synthesis of ATP-competitive kinase inhibitors. The 2-amino group can be readily functionalized through various modern cross-coupling reactions to introduce a wide range of substituents that can interact with the hinge region of the kinase ATP-binding pocket. The 4-(4-methylphenyl) group can be further modified or can serve to occupy a hydrophobic pocket within the enzyme's active site.
Key reactions involving 4-(4-methylphenyl)pyrimidin-2-amine as an intermediate include:
-
N-Arylation and N-Alkylation: The 2-amino group is a nucleophile that can undergo palladium-catalyzed Buchwald-Hartwig amination or classical nucleophilic substitution to introduce aryl, heteroaryl, or alkyl substituents. This is a crucial step in building the pharmacophore required for kinase inhibition.
-
Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides provides the corresponding amides and sulfonamides, further expanding the chemical space for structure-activity relationship (SAR) studies.
-
Precursor to Halogenated Pyrimidines for C-C Coupling: While the parent compound is not directly used for C-C coupling at the pyrimidine core, its synthesis often starts from precursors that can be halogenated. A halogenated version of 4-(4-methylphenyl)pyrimidin-2-amine can then undergo Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon bonds, allowing for the exploration of different substitution patterns.
The derivatives of 4-(4-methylphenyl)pyrimidin-2-amine have shown promise as inhibitors of various kinases, including but not limited to:
-
Epidermal Growth Factor Receptor (EGFR)
-
Polo-like kinase 4 (PLK4)
-
Aurora Kinases
-
Casein Kinase 2 (CK2)
Data Presentation
The following tables summarize representative quantitative data for reactions involving aminopyrimidine scaffolds and the biological activity of the resulting kinase inhibitors. While not all examples start directly from 4-(4-methylphenyl)pyrimidin-2-amine, they illustrate the synthetic outcomes and potencies that can be achieved using this class of intermediates.
Table 1: Representative Yields for N-Arylation of Aminopyrimidines
| Entry | Aminopyrimidine Substrate | Aryl Halide/Triflate | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 4-(Pyridin-3-yl)pyrimidin-2-amine | 1-Bromo-2,4-dimethylbenzene | PdCl₂(PPh₃)₂/Xantphos | NaOtBu | Toluene | 82 |
| 2 | 4-(Pyridin-3-yl)pyrimidin-2-amine | 1-Bromo-3,5-dimethylbenzene | PdCl₂(PPh₃)₂/Xantphos | NaOtBu | Toluene | 31 |
| 3 | 4-(Pyridin-3-yl)pyrimidin-2-amine | 1-Bromo-4-methoxybenzene | PdCl₂(PPh₃)₂/Xantphos | NaOtBu | Toluene | 27 |
Data adapted from a study on related aminopyrimidine derivatives to illustrate typical yields for Buchwald-Hartwig amination.[1][2]
Table 2: Biological Activity of Representative Pyrimidine-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (µM) | Cell Line | Reference |
| 8h | PLK4 | 0.0067 | - | [3] |
| 3b | PLK4 | 0.0312 | - | [3] |
| NHTP23 | CK2 | 0.01 | - | [4] |
| NHTP33 | CK2 | 0.008 | - | [4] |
| Compound 13 | Aurora A | >50% inhibition at 1.0 µM | - |
This table presents IC₅₀ values for various pyrimidine-based kinase inhibitors to demonstrate the potential potency achievable with this scaffold.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-methylphenyl)pyrimidin-2-amine
This protocol describes a general and widely used method for the synthesis of 2-amino-4-arylpyrimidines via the condensation of a chalcone with guanidine.
Materials:
-
4'-Methylacetophenone
-
Benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Guanidine hydrochloride
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ice
Procedure:
Step 1: Synthesis of (E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one (a chalcone)
-
Dissolve 4'-methylacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (40%) with constant stirring.
-
Continue stirring at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water until neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Step 2: Synthesis of 4-(4-methylphenyl)-6-phenylpyrimidin-2-amine
-
To a solution of the chalcone from Step 1 (1 equivalent) in DMF, add guanidine hydrochloride (1.5 equivalents) and sodium hydroxide (2 equivalents).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 4-(4-methylphenyl)-6-phenylpyrimidin-2-amine.
This is a general procedure; specific reaction conditions may need to be optimized.
Protocol 2: N-Arylation of 4-(4-methylphenyl)pyrimidin-2-amine via Buchwald-Hartwig Amination (Representative Protocol)
This protocol is a representative procedure for the palladium-catalyzed N-arylation of a 2-aminopyrimidine.
Materials:
-
4-(4-methylphenyl)pyrimidin-2-amine
-
Aryl bromide or aryl triflate
-
Palladium(II) acetate (Pd(OAc)₂) or other Pd(0) or Pd(II) precatalyst
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or other suitable base
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add 4-(4-methylphenyl)pyrimidin-2-amine (1 equivalent), the aryl halide/triflate (1.1 equivalents), Pd(OAc)₂ (2-5 mol%), and Xantphos (4-10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene or dioxane, followed by sodium tert-butoxide (1.5-2.0 equivalents).
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-4-(4-methylphenyl)pyrimidin-2-amine derivative.
Mandatory Visualizations
Caption: Synthetic workflow for the preparation and diversification of 4-(4-methylphenyl)pyrimidin-2-amine.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based kinase inhibitor.
References
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-(4-methylphenyl)pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield of 2-Amino-4-(4-methylphenyl)pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the cyclocondensation reaction between a substituted chalcone, specifically 1-(4-methylphenyl)-3-arylprop-2-en-1-one, and guanidine hydrochloride. This reaction is typically carried out in the presence of a base in an alcoholic solvent.
Q2: What are the critical parameters that influence the yield of the reaction?
A2: Several factors can significantly impact the yield:
-
Choice of Base: Strong bases like sodium ethoxide, potassium hydroxide, or sodium hydroxide are commonly used to facilitate the reaction.
-
Solvent: Ethanol is a frequently used solvent, though other alcohols can also be employed.
-
Reaction Temperature: The reaction is often performed under reflux to ensure it proceeds to completion.
-
Reaction Time: Typical reaction times can range from a few hours to overnight, depending on the specific conditions.
-
Purity of Reactants: The purity of the starting chalcone and guanidine hydrochloride is crucial for obtaining a high yield and minimizing side products.
Q3: Are there alternative, more environmentally friendly methods to improve the yield?
A3: Yes, recent studies have explored greener synthesis methods. For instance, UV-irradiation and microwave-assisted synthesis have been shown to significantly improve yields and reduce reaction times compared to conventional heating methods.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Incorrect base or insufficient amount. 3. Low reaction temperature. 4. Impure starting materials. | 1. Increase reaction time and monitor via TLC. 2. Use a stronger base (e.g., sodium ethoxide) or increase the molar equivalent of the base. 3. Ensure the reaction mixture is refluxing properly. 4. Purify the chalcone and ensure guanidine hydrochloride is dry. |
| Formation of Multiple Side Products | 1. Side reactions due to harsh basic conditions. 2. Presence of impurities in the starting materials. 3. Reaction temperature is too high. | 1. Use a milder base or reduce the amount of base. 2. Recrystallize the chalcone before use. 3. Lower the reaction temperature and extend the reaction time. |
| Difficulty in Product Isolation and Purification | 1. Product is highly soluble in the reaction solvent. 2. Presence of unreacted starting materials or byproducts. | 1. After the reaction, neutralize the mixture and cool it on ice to precipitate the product. If it remains in solution, remove the solvent under reduced pressure and attempt crystallization from a different solvent system. 2. Use column chromatography for purification if recrystallization is ineffective. |
| Inconsistent Yields | 1. Variability in reaction conditions (temperature, time). 2. Moisture in the reactants or solvent. | 1. Standardize all reaction parameters and ensure consistent heating. 2. Use anhydrous solvents and ensure all glassware is properly dried. |
Quantitative Data Summary
The following tables summarize quantitative data from various pyrimidine synthesis protocols, which can be adapted for the synthesis of this compound.
Table 1: Comparison of Synthesis Methods and Yields
| Method | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Conventional Heating | Potassium t-butoxide | Ethanol | Reflux | - | 18-51 | |
| UV-Irradiation | Potassium t-butoxide | Ethanol | - | - | 40-88 | |
| Microwave-Assisted | Trifluoroethanol | - | 160 °C | - | 42-76 | [2] |
| Conventional Heating | Sodium Ethoxide | Ethanol | Reflux | 5 h | - | [3] |
Note: Yields are for various pyrimidine derivatives and may vary for the specific target compound.
Experimental Protocols
Protocol 1: Conventional Synthesis using Sodium Ethoxide
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a condenser and a drying tube, add 100 mL of absolute ethanol. Add 2.3 g (0.1 mol) of sodium metal in small pieces. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 0.05 mol of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one (the corresponding chalcone) and 0.05 mol of guanidine hydrochloride.
-
Reaction: Heat the mixture to reflux with constant stirring for 5-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water and neutralize with a dilute acid (e.g., HCl) until the product precipitates.
-
Purification: Filter the crude product, wash with cold water, and dry. Recrystallize the solid from a suitable solvent like ethanol to obtain the pure this compound.
Protocol 2: Microwave-Assisted Synthesis
-
Reaction Setup: In a microwave-safe vial, combine 1 mmol of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one, 1.2 mmol of guanidine hydrochloride, and a suitable base (e.g., potassium carbonate). Add 5 mL of a high-boiling point solvent such as ethanol or trifluoroethanol.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 120-160°C for 15-30 minutes.
-
Work-up and Purification: After cooling, the precipitate is dispersed in a saturated sodium bicarbonate solution and the product is extracted using ethyl acetate.[4] The organic layer is then dried and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. scispace.com [scispace.com]
- 2. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-4-(p-tolyl)pyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Amino-4-(p-tolyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 2-Amino-4-(p-tolyl)pyrimidine?
A1: The most common and efficient method is a two-step synthesis. The first step is a Claisen-Schmidt condensation to form the chalcone intermediate, (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one. The second step involves the cyclization of this chalcone with guanidine hydrochloride in the presence of a base to yield the final product, 2-Amino-4-(p-tolyl)pyrimidine.[1][2]
Q2: What are the recommended starting materials for this synthesis?
A2: For the chalcone synthesis, you will need p-tolualdehyde and acetophenone. For the subsequent pyrimidine synthesis, the resulting chalcone and guanidine hydrochloride are the key reactants, along with a suitable base and solvent.[1][3]
Q3: Which base is most effective for the cyclization step?
A3: Strong bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) are typically used to facilitate the cyclization reaction between the chalcone and guanidine hydrochloride.[4] The choice of base can influence reaction rates and yields.
Q4: What is a suitable solvent for these reactions?
A4: Ethanol is a commonly used solvent for both the Claisen-Schmidt condensation and the subsequent pyrimidine synthesis due to its ability to dissolve the reactants and its appropriate boiling point for refluxing the reaction.[4]
Q5: How can I purify the final 2-Amino-4-(p-tolyl)pyrimidine product?
A5: The crude product can typically be purified by recrystallization from ethanol.[4] For more challenging purifications, column chromatography may be employed. One method for purifying 2-aminopyridine derivatives involves cation-exchange chromatography.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Chalcone | - Ineffective base catalysis.- Low reaction temperature.- Impure starting materials (aldehyde or ketone). | - Ensure the use of a strong base like NaOH or KOH.- The reaction is often started at a low temperature (ice bath) and then stirred at room temperature for an extended period (e.g., 2 days).[4]- Use freshly distilled or purified aldehyde and ketone. |
| Formation of Side Products in Chalcone Synthesis | - Self-condensation of the ketone (acetophenone).- Cannizzaro reaction of the aldehyde (p-tolualdehyde). | - Use a slight excess of the aldehyde to ensure the ketone is fully consumed.- Maintain a controlled reaction temperature to minimize side reactions. |
| Low Yield of 2-Amino-4-(p-tolyl)pyrimidine | - Incomplete cyclization.- Michael addition of guanidine to the chalcone without subsequent cyclization.[6]- Insufficient base strength or concentration. | - Increase the reflux time for the cyclization reaction.- Ensure an adequate amount of a strong base (e.g., ethanolic KOH) is used.[4]- Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Difficulty in Product Isolation | - The product may be soluble in the reaction mixture.- Formation of emulsions during workup. | - After reflux, cool the reaction mixture and pour it into cold water to precipitate the product.- Acidify the mixture with a weak acid like acetic acid to aid precipitation.[4]- If emulsions form, try adding a saturated brine solution to break them. |
| Product is Impure After Recrystallization | - Co-precipitation of starting materials or byproducts.- Inefficient recrystallization solvent. | - Wash the crude solid with water thoroughly before recrystallization to remove inorganic salts.[4]- Try a different solvent or a solvent mixture for recrystallization.- If impurities persist, consider purification by column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one (Chalcone Intermediate)
This protocol is adapted from the general Claisen-Schmidt condensation procedure.[1]
Materials:
-
p-Tolualdehyde
-
Acetophenone
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 10-40% aqueous)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of p-tolualdehyde and acetophenone in ethanol.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add the NaOH solution dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature. The reaction progress can be monitored by the formation of a precipitate.
-
After completion (typically several hours to overnight, monitor by TLC), pour the reaction mixture into cold water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude chalcone can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of 2-Amino-4-(p-tolyl)pyrimidine
This protocol is based on the general procedure for the synthesis of 2-aminopyrimidines from chalcones.[4]
Materials:
-
(E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one (from Protocol 1)
-
Guanidine Hydrochloride
-
Potassium Hydroxide (KOH)
-
Ethanol
Procedure:
-
Prepare an ethanolic solution of potassium hydroxide.
-
In a round-bottom flask, add the chalcone and guanidine hydrochloride.
-
Add the ethanolic KOH solution to the flask.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 10-22 hours, monitor by TLC).[4]
-
After reflux, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with water and recrystallize from ethanol to obtain the purified 2-Amino-4-(p-tolyl)pyrimidine.
Data Presentation
Table 1: Reaction Conditions for Chalcone Synthesis (Claisen-Schmidt Condensation)
| Parameter | Condition | Reference |
| Reactants | p-Tolualdehyde, Acetophenone | [1] |
| Base | Sodium Hydroxide (NaOH) | [1] |
| Solvent | Ethanol | [1] |
| Temperature | 0°C to Room Temperature | [4] |
| Reaction Time | Several hours to 2 days | [4] |
Table 2: Reaction Conditions for 2-Amino-4-(p-tolyl)pyrimidine Synthesis
| Parameter | Condition | Reference |
| Reactants | Chalcone, Guanidine Hydrochloride | [4] |
| Base | Potassium Hydroxide (KOH) | [4] |
| Solvent | Ethanol | [4] |
| Temperature | Reflux | [4] |
| Reaction Time | 10 - 22 hours | [4] |
Visualizations
Caption: Synthetic workflow for 2-Amino-4-(p-tolyl)pyrimidine.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. benchchem.com [benchchem.com]
- 5. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Amino-4-(4-methylphenyl)pyrimidine
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification of 2-Amino-4-(4-methylphenyl)pyrimidine. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common initial purification method for crude this compound?
A1: The most common initial purification method is recrystallization, which is effective for removing baseline impurities from the solid crude product. If the product is an oil or fails to crystallize, column chromatography is the recommended alternative.
Q2: Which solvent systems are suitable for the recrystallization of this compound?
A2: Ethanol is a good starting point for recrystallization.[1] Other potential solvent systems include ethyl acetate/hexane and isopropanol.[2][3] The ideal solvent will dissolve the compound when hot but have low solubility when cold. A two-solvent system may be necessary to achieve optimal purity.[4]
Q3: What are the recommended conditions for column chromatography of this compound?
A3: For normal-phase column chromatography, silica gel is the standard stationary phase. A mobile phase of hexane/ethyl acetate with a small amount of triethylamine (0.1-1%) is recommended.[5] The triethylamine helps to prevent peak tailing, a common issue when purifying basic compounds like aminopyrimidines on acidic silica gel.[6]
Q4: How can I monitor the purification process and assess the purity of the final product?
A4: Thin-Layer Chromatography (TLC) is an effective way to monitor the progress of column chromatography and to quickly assess the purity of fractions.[7] For final purity assessment, High-Performance Liquid Chromatography (HPLC), melting point analysis, and spectroscopic methods such as NMR are recommended.
Q5: Can I use acid-base extraction to purify this compound?
A5: Yes, acid-base extraction is a viable method that takes advantage of the basicity of the amino group. The crude product can be dissolved in an organic solvent and washed with an aqueous acid (e.g., dilute HCl) to extract the amine into the aqueous layer as its protonated salt. The aqueous layer is then separated, basified (e.g., with NaOH), and the purified amine is extracted back into an organic solvent.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low recovery after recrystallization | The compound is too soluble in the cold solvent. The volume of solvent used was too large. | - Test different solvents or solvent mixtures. - Use a minimal amount of hot solvent to dissolve the compound. - Ensure the solution is thoroughly cooled before filtration. |
| Product "oils out" during recrystallization | The boiling point of the solvent is higher than the melting point of the compound. The compound is impure. The rate of cooling is too fast. | - Use a lower-boiling point solvent. - Attempt to purify by column chromatography first. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Streaking or tailing of the compound spot on TLC | The compound is interacting strongly with the acidic silica gel plate. The compound is overloaded on the TLC plate. | - Add a small amount of triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the developing solvent.[5] - Apply a smaller, more dilute spot to the TLC plate. |
| Poor separation during column chromatography | The chosen mobile phase is too polar or not polar enough. The column was not packed properly. | - Optimize the solvent system using TLC. An Rf value of 0.2-0.3 for the desired compound is often ideal. - Ensure the column is packed uniformly without any air bubbles or cracks. |
| Colored impurities persist in the final product | Highly conjugated byproducts or residual starting materials. | - During recrystallization, add a small amount of activated charcoal to the hot solution and filter it hot before cooling. - In column chromatography, ensure the colored impurities are well-separated from the product fractions. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate) to find a suitable one where the compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven.
Column Chromatography Protocol
This protocol is a starting point for purification on a 1g scale.
-
Mobile Phase Selection: Using TLC, determine an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5% triethylamine to the mobile phase to improve peak shape.[5] The ideal mobile phase should give the product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and add this to the top of the column.
-
Elution: Begin elution with the less polar mobile phase, gradually increasing the polarity (e.g., from 95:5 to 70:30 hexane/ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Stationary Phase | Recommended Solvent System(s) | Notes |
| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate (e.g., 7:3 v/v) + 0.5% Triethylamine | For monitoring reactions and assessing purity. |
| Column Chromatography | Silica Gel | Gradient of Hexane/Ethyl Acetate + 0.5% Triethylamine | Start with a low polarity (e.g., 95:5) and increase the ethyl acetate concentration.[5] |
| Recrystallization | N/A | Ethanol, Isopropanol, or Ethyl Acetate/Hexane | The choice of solvent depends on the impurity profile and should be determined experimentally.[1][2][3] |
Table 2: Expected Purity and Yield for Purification Techniques
| Purification Method | Typical Yield | Expected Purity |
| Recrystallization | 60-90% | >98% |
| Column Chromatography | 70-95% | >99% |
| Acid-Base Extraction | 80-95% | >95% (often used as a preliminary purification step) |
Note: Yields and purity are estimates and can vary based on the initial purity of the crude product and the optimization of the procedure.
Visualizations
Caption: General purification workflow.
Caption: Troubleshooting common issues.
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues of 2-Amino-4-(4-methylphenyl)pyrimidine in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Amino-4-(4-methylphenyl)pyrimidine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: The low aqueous solubility of this compound can be attributed to its molecular structure. The presence of a nonpolar 4-methylphenyl group and the relatively large, planar pyrimidine ring system contribute to strong intermolecular forces in the solid state (high crystal lattice energy). These forces are difficult for water molecules to overcome, leading to poor solvation and low solubility.
Q2: What are the primary strategies to enhance the aqueous solubility of this compound?
A2: The main approaches to improve the aqueous solubility of this compound fall into two categories:
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Physicochemical Methods: These methods involve modifying the properties of the solvent to increase the solubility of the compound. Common techniques include pH adjustment and the use of co-solvents.
-
Formulation-Based Strategies: These approaches involve creating a delivery system for the compound to enhance its apparent solubility and dissolution rate. Key strategies include the preparation of solid dispersions and complexation with cyclodextrins.
Q3: How does pH influence the solubility of this compound?
A3: The solubility of this compound is expected to be pH-dependent due to the presence of the basic amino group. The predicted pKa of the conjugate acid is approximately 3.87.[1] This means that at a pH below its pKa, the amino group will be protonated, forming a more soluble salt. Therefore, decreasing the pH of the aqueous solution by adding an acid should increase the solubility of the compound.
Q4: Can organic co-solvents be used to dissolve this compound?
A4: Yes, using a water-miscible organic co-solvent is a common and effective method to increase the solubility of poorly soluble compounds.[2] Co-solvents work by reducing the polarity of the aqueous medium, which makes it more favorable for solvating nonpolar molecules. Suitable co-solvents for this compound could include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, propylene glycol, and polyethylene glycols (PEGs).
Q5: What are solid dispersions and how can they improve solubility?
A5: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, typically a water-soluble polymer.[3][4] This technique can enhance solubility by reducing the drug's particle size to a molecular level and converting it from a crystalline to a more soluble amorphous form.[1][2] When the solid dispersion is exposed to an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine particles with a high surface area, which leads to an increased dissolution rate.[2]
Q6: How can cyclodextrins be used to enhance the solubility of this compound?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5] They can encapsulate poorly soluble guest molecules, like this compound, within their hydrophobic core to form an inclusion complex.[5] This complex has a hydrophilic exterior, which allows it to be readily dissolved in water, thereby increasing the apparent solubility of the guest molecule.[5][6]
Troubleshooting Guides
Issue: The compound is not dissolving in my aqueous buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing solubility issues.
Detailed Steps:
-
pH Adjustment:
-
Rationale: The compound has a basic amino group and is predicted to be more soluble at acidic pH.
-
Action: If your experimental conditions permit, try lowering the pH of your aqueous buffer to below the predicted pKa of 3.87. Start by adding a small amount of a dilute acid (e.g., 0.1 M HCl) and monitor for dissolution.
-
Caution: Ensure that the acidic pH does not interfere with your downstream experiments or the stability of the compound.
-
-
Co-solvent Approach:
-
Rationale: A water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Action: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO). Then, add the stock solution to your aqueous buffer dropwise while vortexing to achieve the desired final concentration.
-
Tip: It is crucial to ensure that the final concentration of the organic solvent in your aqueous solution is low enough to not affect your experiment (typically <1%).
-
-
Advanced Formulation Strategies:
-
Rationale: If pH adjustment and co-solvents are not sufficient or suitable, more advanced formulation techniques may be necessary.
-
Action: Consider preparing a solid dispersion or a cyclodextrin inclusion complex. These methods can significantly enhance the apparent aqueous solubility and dissolution rate. Detailed protocols are provided below.
-
Issue: The compound precipitates out of solution over time.
Possible Causes and Solutions:
-
Supersaturation: You may have created a supersaturated solution that is not thermodynamically stable.
-
Solution: Try preparing the solution at a slightly lower concentration. If a higher concentration is necessary, consider using a formulation strategy like solid dispersions with a precipitation inhibitor or cyclodextrin complexation to maintain the compound in solution.
-
-
Temperature Changes: The solubility of many compounds is temperature-dependent. A decrease in temperature can cause precipitation.
-
Solution: Ensure that the solution is stored and used at a constant temperature. If you prepared the solution with heating, allow it to cool to room temperature slowly and observe for any precipitation.
-
-
pH Shift: A change in the pH of the solution can affect the ionization state and solubility of the compound.
-
Solution: Ensure your buffer has sufficient capacity to maintain a stable pH.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃ | [7][8] |
| Molecular Weight | 185.23 g/mol | [7][8] |
| Appearance | White to off-white solid | [1] |
| Predicted pKa | 3.87 ± 0.10 | [1] |
| Predicted Boiling Point | 406.8 ± 43.0 °C | [1] |
| Predicted Density | 1.159 ± 0.06 g/cm³ | [1] |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
Objective: To prepare an aqueous solution of this compound using a co-solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice
-
Vortex mixer
-
Pipettes
Workflow Diagram:
Caption: Workflow for co-solvent solubility enhancement.
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-50 mM).
-
Vortex the stock solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
While vortexing your aqueous buffer, add the required volume of the stock solution dropwise to achieve the desired final concentration.
-
Continuously observe the solution for any signs of precipitation.
-
Ensure the final concentration of DMSO is compatible with your experimental system (e.g., ≤ 1%).
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To enhance the aqueous solubility of this compound by preparing a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30 or another suitable polymer
-
Methanol or another suitable volatile organic solvent
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Procedure:
-
Accurately weigh this compound and the hydrophilic carrier (e.g., PVP K30) in a desired ratio (e.g., 1:1, 1:2, 1:5 by weight).
-
Dissolve both the compound and the carrier in a suitable common solvent, such as methanol, in a round-bottom flask.[9]
-
Ensure complete dissolution of both components.
-
Evaporate the solvent using a rotary evaporator under reduced pressure to form a thin film on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40-50 °C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
The resulting powder can be used for dissolution studies or reconstituted in an aqueous medium.
Protocol 3: Cyclodextrin Inclusion Complexation by Lyophilization
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or another suitable cyclodextrin derivative
-
Deionized water
-
A suitable organic co-solvent (e.g., ethanol)
-
Lyophilizer (freeze-dryer)
Procedure:
-
Dissolve the cyclodextrin (e.g., HP-β-CD) in deionized water to form a clear solution.
-
In a separate container, dissolve this compound in a minimal amount of a suitable organic co-solvent (e.g., ethanol).
-
Slowly add the drug solution to the cyclodextrin solution with continuous stirring.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution at a low temperature (e.g., -80 °C).
-
Lyophilize the frozen solution under vacuum until a dry powder is obtained.
-
The resulting lyophilized powder is the cyclodextrin-drug inclusion complex and can be readily dissolved in aqueous media.[10]
References
- 1. ybcp.ac.in [ybcp.ac.in]
- 2. scispace.com [scispace.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. rjptonline.org [rjptonline.org]
- 5. oatext.com [oatext.com]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound | 263276-44-4 [chemicalbook.com]
- 9. japsonline.com [japsonline.com]
- 10. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2-Amino-4-(4-methylphenyl)pyrimidine under different storage conditions
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of 2-Amino-4-(4-methylphenyl)pyrimidine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
The stability of this compound, like many organic compounds, is influenced by several environmental factors.[1][2][3] Key extrinsic factors include:
-
Temperature: Elevated temperatures can accelerate degradation rates.[2]
-
Humidity/Moisture: The compound may be susceptible to hydrolysis or degradation in the presence of moisture.[2][4]
-
Light: Exposure to UV or visible light can lead to photodegradation.[1][2]
-
pH: As an amine, the compound's stability can be pH-dependent, especially in solution.[5] Acidic or basic conditions may promote degradation.[6]
-
Oxygen: The presence of oxygen could lead to oxidative degradation of the amino group.[2]
Intrinsic factors related to its chemical structure, such as the presence of the amino group and the pyrimidine ring, also play a role in its reactivity and stability.[2][7]
Q2: What are the recommended long-term storage conditions for solid this compound?
For long-term storage of solid this compound, it is recommended to keep it in a tightly sealed container, protected from light and moisture.[4][8] A cool, dry, and well-ventilated place is ideal.[8][9] For optimal long-term stability, storage at 2-8°C is advisable, particularly for reference standards.[10]
Q3: My assay results with this compound are inconsistent. Could this be a stability issue?
Inconsistent assay results can indeed be an indicator of compound instability in the assay medium.[2] Degradation can occur due to components in the cell culture media, the pH of the solution, exposure to light during the experiment, or the experimental temperature.[2] It is recommended to prepare fresh solutions before each experiment and to minimize the exposure of the compound to harsh conditions.
Q4: How can I determine the shelf-life of my batch of this compound?
The shelf-life is determined through stability studies conducted under controlled conditions.[3][11] These studies typically involve long-term testing under recommended storage conditions and accelerated testing at elevated temperature and humidity.[1][11][12] The purity of the compound is monitored at various time points using a stability-indicating analytical method, such as HPLC.[1][13]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration of the solid compound (e.g., turning from white/off-white to yellow/brown) | Oxidation or degradation due to improper storage (exposure to air, light, or moisture). | 1. Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). 2. Store at recommended low temperatures (e.g., 2-8°C). 3. Check the purity of the discolored material using a suitable analytical method like HPLC or TLC. |
| Low purity or presence of unexpected peaks in the chromatogram of a freshly prepared solution | Degradation upon dissolution in a particular solvent or exposure to acidic/basic conditions during workup.[5][6] | 1. Test the solubility and stability of the compound in different solvents. 2. Ensure the solvent is of high purity and free of contaminants. 3. If the compound is sensitive to pH, use buffered solutions.[5] 4. Prepare solutions fresh before use and protect them from light. |
| Loss of compound activity in a multi-day cellular assay | Instability in the assay medium at 37°C.[2] | 1. Perform a stability study of the compound in the specific cell culture medium under assay conditions (37°C, CO2). 2. Consider adding the compound fresh to the media at different time points if instability is confirmed. 3. Ensure the final concentration of any organic solvent (like DMSO) is low, as it can affect both cells and compound stability.[2] |
| Inconsistent results between different batches of the compound | Variations in purity, crystalline form (polymorphism), or residual solvents from synthesis. | 1. Request a Certificate of Analysis (CoA) for each batch and compare the purity and impurity profiles. 2. Perform analytical characterization (e.g., XRPD for polymorphism, 1H NMR for residual solvents) on each batch. |
Stability Data Summary
The following tables present illustrative stability data for this compound under various storage conditions. This data is representative and may not reflect the exact stability of your specific batch. It is always recommended to perform your own stability studies.
Table 1: Stability of Solid this compound under ICH Accelerated and Long-Term Conditions
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| 25°C / 60% RH | 0 Months | 99.8 | White powder |
| (Long-Term)[11] | 6 Months | 99.7 | White powder |
| 12 Months | 99.5 | White powder | |
| 24 Months | 99.2 | Off-white powder | |
| 40°C / 75% RH | 0 Months | 99.8 | White powder |
| (Accelerated)[11] | 3 Months | 98.9 | Off-white powder |
| 6 Months | 98.1 | Light yellow powder |
Table 2: Stability of this compound in Solution (1 mg/mL) at 2-8°C
| Solvent | Time Point | Purity (%) by HPLC |
| DMSO | 0 Hours | 99.8 |
| 24 Hours | 99.7 | |
| 72 Hours | 99.5 | |
| Methanol | 0 Hours | 99.8 |
| 24 Hours | 99.6 | |
| 72 Hours | 99.2 | |
| Acetonitrile | 0 Hours | 99.8 |
| 24 Hours | 99.7 | |
| 72 Hours | 99.6 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a general method for determining the purity of this compound and detecting degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to develop stability-indicating methods.[5]
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize before HPLC analysis.[2]
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize before HPLC analysis.[2]
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Photostability: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[2]
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) for an extended period.
Analyze all stressed samples by HPLC against an unstressed control to identify and quantify any degradation products.[2]
Visualizations
Caption: Workflow for a typical stability study of a chemical compound.
Caption: Potential degradation pathways for this compound.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. humiditycontrol.com [humiditycontrol.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 6. How To [chem.rochester.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. lobachemie.com [lobachemie.com]
- 10. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]
- 11. blog.nutrasource.ca [blog.nutrasource.ca]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting side reactions in the synthesis of substituted aminopyrimidines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted aminopyrimidines. The content is structured to provide targeted solutions to specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to offer rapid and specific solutions to common problems encountered during the synthesis and purification of substituted aminopyrimidines.
Synthesis & Reaction Optimization
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low reaction yields are a frequent issue and can stem from several factors. Below is a troubleshooting guide to help you identify and address the potential causes.
-
Incomplete Reactions: The reaction may not have reached completion.
-
Troubleshooting:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.[1]
-
Extend Reaction Time: Some reactions are inherently slow and may require longer durations to maximize yield.
-
Increase Temperature: Cautiously increasing the reaction temperature can enhance the reaction rate. However, be mindful of potential side reactions or product degradation at higher temperatures.[1]
-
-
-
Suboptimal Reaction Conditions: The chosen conditions may not be ideal for your specific substrates.
-
Troubleshooting:
-
Solvent Choice: The solvent can significantly impact reactant solubility and reaction kinetics. If reactants are not fully dissolved, the reaction will be slow and incomplete. Experiment with different solvents to find one that provides good solubility for all reactants.[1]
-
Catalyst Inefficiency: If using a catalyst, ensure it is active and used in the appropriate amount. Some catalysts may require activation or regeneration.[1] The choice of catalyst can also influence the reaction pathway and selectivity.[1]
-
Base/Acid Strength: The strength and stoichiometry of the acid or base used can be critical. For instance, in some acid-catalyzed aminations, strong bases can inhibit the reaction, while weaker, heterogeneous bases may be more effective.[2]
-
-
-
Reactant Purity and Stability: Impurities in starting materials or degradation of reactants can lead to lower yields.
-
Troubleshooting:
-
Purify Starting Materials: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or chromatography.
-
Check for Degradation: Some reactants, like amidines, can be hygroscopic and hydrolyze over time. Use freshly prepared or properly stored reagents.[1]
-
-
Q2: I am observing the formation of multiple products, indicating a lack of regioselectivity. How can I control the regioselectivity of my reaction?
A2: Poor regioselectivity is a common challenge, especially with polysubstituted pyrimidines. For example, in the reaction of 2,4-dichloropyrimidines with nucleophiles, substitution can occur at either the C2 or C4 position.[3]
-
Understanding Inherent Reactivity: The C4 position of a 2,4-dichloropyrimidine is generally more reactive towards nucleophilic attack than the C2 position due to better stabilization of the Meisenheimer intermediate.[3]
-
Strategies to Influence Regioselectivity:
-
Electronic Effects: Introducing an electron-donating group (EDG) at the C6 position can make the C2 position more electrophilic and favor substitution at that site.[3]
-
Nucleophile Choice: In some cases, the nature of the nucleophile can influence the site of attack. For instance, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity in the SNAr reaction of 5-substituted-2,4-dichloropyrimidines.[4][5]
-
Reaction Conditions: Temperature and solvent can play a role in controlling regioselectivity. Experimenting with these parameters may help favor the desired isomer.
-
Q3: My reaction is producing a significant amount of a fluorescent byproduct. What is it and how can I prevent its formation?
A3: In syntheses like the Biginelli reaction, which uses a β-ketoester, an aldehyde, and urea, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures), competing with the desired pyrimidine synthesis.[1]
-
Troubleshooting DHP Formation:
-
Lower Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[1]
-
Order of Addition: Adding the urea last can sometimes help minimize its decomposition to ammonia.[1]
-
Q4: I am having trouble with dimer formation in my synthesis. What causes this and how can I minimize it?
A4: Dimerization can occur through various mechanisms, such as the reaction of a reactive intermediate with a starting material or product molecule. This is analogous to the formation of primer-dimers in PCR, where primers self-anneal.[6]
-
Troubleshooting Dimerization:
-
Concentration: High concentrations of reactants can favor intermolecular reactions leading to dimers. Try running the reaction at a lower concentration.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of a particularly reactive species might promote side reactions.
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Temperature: As with other side reactions, temperature can play a crucial role. Experiment with lowering the reaction temperature.
-
Slow Addition: Adding one of the reactive components slowly to the reaction mixture can help to maintain a low concentration of that species and minimize dimerization.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis of substituted aminopyrimidines, providing insights into the effects of different reaction conditions.
Table 1: Effect of Base on the Amination of 2-Chloro-5-ethylpyrimidine [2]
| Entry | Base | Product Conversion (%) |
| 1 | None | ~10 |
| 2 | NaOH | < 10 |
| 3 | K₂CO₃ | < 10 |
| 4 | Pyridine | < 10 |
| 5 | CaCO₃ | 76 |
| 6 | i-Pr₂NEt | 87 |
| 7 | NaOAc | 58 |
| 8 | N,N-dimethylaniline | 26 |
Table 2: Synthesis of 2-Aminopyrimidine Derivatives via Nucleophilic Aromatic Substitution [7][8][9][10]
| Compound | Amine Reactant | Yield (%) |
| 1 | Aniline | 86 |
| 2 | 2-Methoxyaniline | 82 |
| 3 | 3-Methoxyaniline | 85 |
| 4 | 4-Methoxyaniline | 88 |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of substituted aminopyrimidines.
Protocol 1: General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives from 2-Amino-4,6-dichloropyrimidine[7][8][9][10]
This protocol describes a solvent-free method for the synthesis of 2-aminopyrimidine derivatives through nucleophilic aromatic substitution.
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Substituted amine
-
Triethylamine
-
Distilled water
-
Ethanol
-
Hexane
-
Ethyl acetate
Procedure:
-
Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).
-
Heat the mixture in a sealed vessel at 80–90 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane and ethyl acetate solvent system.
-
After the reaction is complete, add distilled water to the reaction mixture.
-
Filter the resulting precipitate and wash it with water.
-
Recrystallize the crude product from ethanol to obtain the purified 2-aminopyrimidine derivative.
-
If a precipitate does not form upon the addition of water, remove the water under vacuum and crystallize the resulting crude solid from ethanol.
Protocol 2: Synthesis of 2-Aminopyrimidines from β-Ketoesters and Guanidine[11]
This protocol outlines a microwave-assisted, solvent-free synthesis of 2-aminopyrimidines.
Materials:
-
β-ketoester or β-aldehydoester
-
Guanidine hydrochloride
-
Potassium carbonate (K₂CO₃)
Procedure:
-
In a microwave-safe vessel, combine the β-ketoester or β-aldehydoester (1 equivalent), guanidine hydrochloride (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Thoroughly mix the solids.
-
Place the vessel in a microwave reactor and irradiate at a suitable power and temperature until the reaction is complete (monitor by TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add water to the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by substituted aminopyrimidines and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. geneticeducation.co.in [geneticeducation.co.in]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-4-(4-methylphenyl)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-4-(4-methylphenyl)pyrimidine, particularly when scaling up the process.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Chalcone (Intermediate) | Incomplete reaction during Claisen-Schmidt condensation. | - Ensure the base (e.g., NaOH, KOH) is freshly prepared and used in sufficient molar excess. - Monitor the reaction temperature; excessive heat can lead to side reactions.[1][2] - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).[3] |
| Side reactions such as self-condensation of the ketone or Cannizzaro reaction of the aldehyde. | - Add the aldehyde slowly to the mixture of the ketone and base. - Maintain a lower reaction temperature to minimize side reactions.[4] | |
| Low Yield of this compound | Incomplete cyclization of the chalcone with guanidine. | - Ensure the reaction is carried out under anhydrous conditions if using a strong base like sodium ethoxide. - Increase the molar equivalent of guanidine hydrochloride or carbonate. - Extend the reflux time and monitor by TLC.[5][6] |
| Formation of byproducts. | - Control the reaction temperature to avoid decomposition or side reactions. - Use purified chalcone intermediate to prevent the carry-over of impurities. | |
| Product Purity Issues | Presence of unreacted starting materials (chalcone, guanidine). | - Optimize the stoichiometry of the reactants. - Purify the crude product by recrystallization from a suitable solvent such as ethanol or ethanol/water mixture.[5] |
| Formation of side products from competing reactions. | - Adjust the reaction conditions (temperature, solvent, base) to favor the desired product formation. - Employ column chromatography for purification if recrystallization is insufficient. | |
| Difficulty in Product Isolation/Precipitation | High solubility of the product in the reaction solvent. | - After completion of the reaction, cool the mixture in an ice bath to induce precipitation. - If the product is still soluble, carefully add a non-solvent (e.g., water) dropwise to precipitate the product. |
| Scale-Up Challenges: Poor Mixing and Heat Transfer | Inefficient stirring in large reaction vessels leading to localized overheating and side reactions. | - Use a mechanical stirrer with appropriate impeller design for efficient mixing. - Control the rate of addition of reagents to manage the exothermicity of the reaction. - Utilize a jacketed reactor for better temperature control. |
| Scale-Up Challenges: Filtration and Drying Issues | Slow filtration of large quantities of product. | - Use a larger filtration apparatus (e.g., Buchner funnel with a larger diameter). - Apply a stronger vacuum. |
| Inefficient drying of the bulk product. | - Use a vacuum oven for drying. - If the product is stable, gently grind the solid to increase the surface area for faster drying. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most common and scalable method involves a two-step process. The first step is the Claisen-Schmidt condensation of 4-methylacetophenone with benzaldehyde to form the chalcone intermediate, 1-(4-methylphenyl)-3-phenylpropenone. The second step is the cyclization of this chalcone with a guanidine salt (e.g., guanidine hydrochloride or guanidine carbonate) in the presence of a base to yield the final product.[5][6]
Q2: What is the role of the base in the Claisen-Schmidt condensation?
A2: The base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), acts as a catalyst. It deprotonates the α-carbon of the acetophenone, generating a reactive enolate ion. This enolate then attacks the carbonyl carbon of the benzaldehyde, initiating the condensation reaction.[7][8]
Q3: Can I use a different guanidine salt for the cyclization step?
A3: Yes, both guanidine hydrochloride and guanidine carbonate are commonly used.[5][6] Guanidine hydrochloride is often used with a base like sodium ethoxide or potassium hydroxide in an alcoholic solvent. Guanidine carbonate can sometimes be used under milder conditions. The choice may depend on the specific substrate and desired reaction conditions.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of both the chalcone formation and the pyrimidine synthesis.[3] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of reactants and the appearance of the product spot.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Both sodium hydroxide/potassium hydroxide and guanidine salts can be corrosive and irritating. It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reactions should be carried out in a well-ventilated fume hood.
Q6: What are the main challenges when scaling up this synthesis from lab scale to pilot or industrial scale?
A6: Key challenges during scale-up include:
-
Heat Management: The Claisen-Schmidt condensation can be exothermic. Efficient heat dissipation is crucial to prevent side reactions and ensure consistent product quality.[1]
-
Mixing: Ensuring homogeneous mixing in large reactors is critical for maintaining consistent reaction rates and avoiding localized "hot spots."
-
Product Isolation: Handling and filtering large quantities of solid product can be challenging. Efficient filtration and drying equipment are necessary.
-
Solvent Handling: The use of large volumes of solvents requires appropriate storage, handling, and recovery systems to ensure safety and minimize environmental impact.
Data Presentation
Table 1: Representative Reaction Parameters for the Synthesis of 1-(4-methylphenyl)-3-phenylpropenone (Chalcone Intermediate)
| Parameter | Value | Reference |
| Reactants | 4-Methylacetophenone, Benzaldehyde | [3][7] |
| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | [3][7] |
| Solvent | Ethanol | [3][7] |
| Temperature | Room Temperature | [7] |
| Reaction Time | 2-4 hours (monitor by TLC) | [3] |
| Typical Yield | 85-95% |
Table 2: Representative Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | 1-(4-methylphenyl)-3-phenylpropenone, Guanidine Hydrochloride | [5][6] |
| Base | Sodium Ethoxide or Potassium Hydroxide | [5] |
| Solvent | Ethanol | [5] |
| Temperature | Reflux | [5] |
| Reaction Time | 6-8 hours (monitor by TLC) | [6] |
| Typical Yield | 60-75% | [9] |
Note: The provided yields and reaction times are representative and may require optimization for specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-methylphenyl)-3-phenylpropenone (Chalcone Intermediate) via Claisen-Schmidt Condensation
Materials:
-
4-Methylacetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl), dilute
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylacetophenone (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (2 equivalents) in water and add it to the ethanolic solution of 4-methylacetophenone.
-
Cool the mixture in an ice bath and add benzaldehyde (1 equivalent) dropwise with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid product using a Buchner funnel, wash thoroughly with cold water until the filtrate is neutral, and dry the product.
-
Recrystallize the crude chalcone from ethanol to obtain a purified product.
Protocol 2: Synthesis of this compound
Materials:
-
1-(4-methylphenyl)-3-phenylpropenone (Chalcone)
-
Guanidine Hydrochloride
-
Sodium Ethoxide or Potassium Hydroxide
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the purified chalcone (1 equivalent) in absolute ethanol.
-
Add guanidine hydrochloride (1.5 equivalents) to the solution.
-
To this mixture, add a solution of sodium ethoxide in ethanol (2 equivalents) or powdered potassium hydroxide (2 equivalents).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.
-
If precipitation is incomplete, a small amount of cold water can be added dropwise.
-
Filter the solid product, wash with a small amount of cold ethanol, and then with water.
-
Dry the product under vacuum. The crude product can be further purified by recrystallization from ethanol.
Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
References
- 1. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and <i>in silico</i> studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones | ChemSearch Journal [ajol.info]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Characterization of 2-Amino-4-(4-methylphenyl)pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the characterization of 2-Amino-4-(4-methylphenyl)pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the characterization of this compound derivatives?
A1: Researchers often encounter challenges in several key areas:
-
Spectroscopic Analysis: Complex and overlapping signals in NMR spectra can make structural elucidation difficult.
-
Chromatographic Separation: Achieving baseline separation from starting materials, byproducts, or isomers can be challenging due to similar polarities.
-
Mass Spectrometry: Predicting and interpreting fragmentation patterns can be complex, and obtaining a clear molecular ion peak is not always straightforward.
-
Solubility and Stability: These derivatives can sometimes exhibit poor solubility in common NMR solvents, and issues with stability under certain analytical conditions may arise.
-
Purity Assessment: The presence of closely related impurities or residual starting materials can complicate purity determination.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q2: My ¹H NMR spectrum shows broad or disappearing peaks for the amino (-NH₂) protons. What could be the cause?
A2: This is a common issue for amino-substituted heterocycles. The broadening or disappearance of the -NH₂ signal is often due to:
-
Proton Exchange: The amino protons can exchange with residual water or acidic impurities in the NMR solvent (e.g., CDCl₃). This exchange can be rapid on the NMR timescale, leading to signal broadening.
-
Quadrupole Broadening: The nitrogen atom has a quadrupole moment that can sometimes lead to broadening of adjacent proton signals.
-
Tautomerism: In some cases, tautomeric forms may exist in equilibrium, and if the rate of exchange is intermediate on the NMR timescale, it can lead to broad signals.
Troubleshooting Steps:
-
Dry the Sample and Solvent: Ensure your sample is thoroughly dried under high vacuum. Use a freshly opened or properly stored deuterated solvent to minimize water content.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. If the broad peak is due to the -NH₂ protons, it will exchange with deuterium and the signal will disappear.
-
Vary the Temperature: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate and result in a sharper signal.
-
Change the Solvent: Using a different deuterated solvent, such as DMSO-d₆, can often help to resolve exchangeable proton signals as it forms stronger hydrogen bonds.
Q3: The aromatic region of my ¹H NMR spectrum is complex and the signals for the pyrimidine and phenyl rings are overlapping. How can I resolve and assign these peaks?
A3: Overlapping aromatic signals are a frequent challenge. The following strategies can help in resolving and assigning these peaks:
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically through 2-3 bonds). This can help identify adjacent protons on both the pyrimidine and the phenyl rings.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. It can be particularly useful for identifying which phenyl protons are in proximity to the pyrimidine ring.
-
-
Higher Field NMR: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the dispersion of the signals, often resolving the overlap.
Quantitative Data: Expected NMR Chemical Shifts
The following table provides estimated ¹H and ¹³C NMR chemical shift ranges for this compound derivatives based on data for analogous compounds. Actual shifts can vary depending on the specific substitution and the solvent used.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Pyrimidine H-5 | 6.5 - 7.5 | 105 - 115 | Typically a singlet. |
| Pyrimidine H-6 | 8.0 - 8.5 | 155 - 160 | Typically a doublet. |
| Amino (-NH₂) | 5.0 - 7.0 (broad) | - | Signal can be broad and its position is highly variable. |
| Phenyl H-2', H-6' | 7.5 - 8.0 | 128 - 132 | Doublet, ortho to the pyrimidine ring. |
| Phenyl H-3', H-5' | 7.0 - 7.5 | 125 - 130 | Doublet, meta to the pyrimidine ring. |
| Methyl (-CH₃) | 2.3 - 2.5 | 20 - 25 | Singlet. |
| Pyrimidine C-2 | - | 160 - 165 | |
| Pyrimidine C-4 | - | 160 - 165 | |
| Pyrimidine C-5 | - | 105 - 115 | |
| Pyrimidine C-6 | - | 155 - 160 | |
| Phenyl C-1' | - | 135 - 140 | |
| Phenyl C-2', C-6' | - | 128 - 132 | |
| Phenyl C-3', C-5' | - | 125 - 130 | |
| Phenyl C-4' | - | 138 - 142 |
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound derivative.
-
Dissolution: Transfer the sample to a clean, dry vial and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Homogenization: Vortex or sonicate the sample until the solid is completely dissolved.
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Transfer: Carefully transfer the solution to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Troubleshooting Workflow for Unexpected NMR Peaks
Caption: Troubleshooting workflow for unexpected peaks in NMR spectra.
Mass Spectrometry (MS)
Q4: I am having trouble observing the molecular ion peak (M⁺) for my this compound derivative in Electron Ionization (EI) Mass Spectrometry. What could be the reason?
A4: The absence or low intensity of the molecular ion peak in EI-MS can be due to the high energy of the ionization process, which can cause extensive fragmentation. For some molecules, the molecular ion is not stable enough to be detected.
Troubleshooting Steps:
-
Use a Softer Ionization Technique: If available, use a softer ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques impart less energy to the molecule, increasing the likelihood of observing the molecular ion or a protonated molecule ([M+H]⁺).
-
Optimize EI Source Temperature: A lower source temperature can sometimes reduce fragmentation and increase the abundance of the molecular ion.
-
Direct Insertion Probe: If using a GC-MS, consider using a direct insertion probe to introduce the sample. This can be beneficial for less volatile or thermally labile compounds.
Quantitative Data: Common Mass Fragments
The following table lists some expected fragment ions for this compound in EI-MS. The relative intensities can vary.
| m/z | Possible Fragment | Notes |
| 199 | [M]⁺ | Molecular ion |
| 198 | [M-H]⁺ | Loss of a hydrogen radical |
| 184 | [M-CH₃]⁺ | Loss of a methyl radical from the tolyl group |
| 171 | [M-H₂CN]⁺ | Loss of a neutral cyanamide radical |
| 118 | [C₈H₈N]⁺ | Fragment corresponding to the 4-methylphenylnitrile cation |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a tolyl group |
Experimental Protocol: EI-MS Sample Preparation and Analysis
-
Sample Preparation:
-
Dissolve a small amount (approx. 1 mg/mL) of the purified compound in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
For direct infusion, dilute this stock solution to approximately 1-10 µg/mL.
-
-
Instrument Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: 50-500 amu
-
Scan Speed: 1-2 scans/second
-
Troubleshooting Workflow for Mass Spectrometry Analysis
Technical Support Center: HPLC Analysis of 2-Amino-4-(4-methylphenyl)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 2-Amino-4-(4-methylphenyl)pyrimidine. The information is tailored to researchers, scientists, and drug development professionals to facilitate method development and resolve common analytical issues.
Experimental Protocol: HPLC Analysis of this compound
This section details a starting experimental protocol for the reversed-phase HPLC analysis of this compound.
Objective: To develop a robust HPLC method for the quantification of this compound.
Materials and Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid or phosphoric acid.
-
Analyte: this compound standard.
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A/B (50:50) |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases as described in the table. Ensure all solvents are filtered and degassed before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the sample diluent. From the stock solution, prepare a series of calibration standards.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the standards and samples and record the chromatograms.
-
Data Analysis: Integrate the peak corresponding to this compound and construct a calibration curve to quantify the analyte in samples.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.
Poor Peak Shape (Tailing or Fronting)
Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[1] It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) will protonate the silanol groups, reducing their interaction with the protonated amine of your analyte.
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica columns that are end-capped are designed to minimize the number of free silanol groups, which can significantly improve the peak shape of basic compounds.[2][3]
-
Solution 3: Add a Basic Modifier: Adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and reduce peak tailing.
-
Solution 4: Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.[4]
Q2: My peak is fronting. What could be the cause?
A2: Peak fronting is less common than tailing for basic compounds but can occur due to:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger (more organic) than your initial mobile phase, it can cause the peak to front. Ensure your sample diluent is similar in composition to the initial mobile phase.
-
Column Overload: While often associated with tailing, severe overload can also manifest as fronting. Dilute your sample and re-inject.
Retention Time Variability
Q3: The retention time of my analyte is shifting between injections. What should I investigate?
A3: Retention time shifts can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially after a gradient run.
-
Fluctuations in Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time drift. Prepare fresh mobile phase and ensure accurate mixing.
-
Pump Issues: Fluctuations in pump pressure or flow rate will directly impact retention times. Check for leaks in the system and ensure the pump is functioning correctly.
-
Temperature Variations: Changes in column temperature can affect retention. Use a column oven to maintain a constant temperature.
Poor Resolution
Q4: I am not getting good separation between my analyte and other peaks in the sample. How can I improve resolution?
A4: Improving resolution often involves adjusting the selectivity of your method:
-
Modify the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the Mobile Phase pH: Changing the pH can alter the ionization state of your analyte and other compounds in the sample, which can significantly impact their retention and improve resolution.[5][6][7]
-
Try a Different Column: A column with a different stationary phase (e.g., a phenyl or a polar-embedded phase) may provide the necessary selectivity for your separation.
Frequently Asked Questions (FAQs)
Q5: What is the best type of column to use for the analysis of this compound?
A5: A C18 or C8 reversed-phase column is a good starting point. For this basic compound, a column with high-purity silica and effective end-capping is recommended to minimize peak tailing.
Q6: What is a suitable mobile phase for this analysis?
A6: A mixture of acetonitrile or methanol and water with an acidic modifier is typically used. A common starting point is 0.1% formic acid in both the aqueous and organic phases.[8]
Q7: How can I improve the sensitivity of my method?
A7: To improve sensitivity, you can:
-
Optimize the Detection Wavelength: Determine the wavelength of maximum absorbance for this compound.
-
Increase the Injection Volume: Be mindful that this can lead to peak broadening or distortion if the sample solvent is not compatible with the mobile phase.
-
Use a More Concentrated Sample: If possible, increase the concentration of your sample.
-
Employ a More Sensitive Detector: If available, a mass spectrometer (LC-MS) will provide significantly higher sensitivity and selectivity.
Q8: My system pressure is fluctuating. What should I do?
A8: Pressure fluctuations are often due to air bubbles in the pump or leaks in the system.
-
Degas the Mobile Phase: Ensure your mobile phases are thoroughly degassed.
-
Prime the Pump: Prime the pump to remove any air bubbles.
-
Check for Leaks: Inspect all fittings and connections for any signs of leakage.
Q9: The system pressure is unexpectedly high. What are the possible causes?
A9: High backpressure can be caused by:
-
Blockage in the System: A blockage in the tubing, injector, or column frit can cause a pressure increase.
-
Column Contamination: Buildup of particulate matter on the column inlet frit is a common cause. Try back-flushing the column (if the manufacturer's instructions permit).
-
Precipitation in the Mobile Phase: If using a buffer, ensure it is soluble in the mobile phase mixture.
Quantitative Data Summary
The following table summarizes typical starting parameters for HPLC method development for aminopyrimidine compounds.
| Parameter | Value | Reference |
| Column Type | C18, C8 | General Knowledge |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | [8] |
| pH Range | 2.5 - 7.0 | [5] |
| Acidic Modifier | Formic Acid, Phosphoric Acid | [8] |
| Flow Rate | 0.8 - 1.2 mL/min | General Knowledge |
| Temperature | 25 - 40 °C | General Knowledge |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. silicycle.com [silicycle.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. moravek.com [moravek.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
comparing the biological activity of 2-Amino-4-(4-methylphenyl)pyrimidine with other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous approved drugs featuring this core structure. This guide provides a comparative overview of the biological activity of 2-amino-4-arylpyrimidine derivatives, structurally related to 2-Amino-4-(4-methylphenyl)pyrimidine, against other established kinase inhibitors. The data presented herein is compiled from various studies to offer insights into their potency and selectivity.
Data Presentation: Comparative Inhibitory Potency (IC50)
The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected 2-amino-4-arylpyrimidine derivatives and well-known kinase inhibitors against various protein kinases. Lower IC50 values are indicative of higher potency.
Table 1: Comparative Efficacy of 2-Arylamino-4-aryl-pyrimidine Derivatives Against p21-Activated Kinase 1 (PAK1)
| Compound/Inhibitor | Target Kinase | Biochemical IC50 (nM) | Cellular Antiproliferative IC50 (µM) |
| 2-Arylamino-4-aryl-pyrimidine Analog | PAK1 | Potent Inhibition (Specific IC50 not provided) | Potent in various colon cancer cell lines[1] |
| Dasatinib | PAK1 | Not a primary target | - |
| Sorafenib | PAK1 | Not a primary target | - |
Note: Specific IC50 values for the 2-arylamino-4-aryl-pyrimidine PAK1 inhibitor were not detailed in the referenced literature, but it was described as a lead compound with potent inhibition.[1]
Table 2: Comparative Efficacy of Pyrimidine-Based Inhibitors Against Epidermal Growth Factor Receptor (EGFR)
| Compound/Inhibitor | Target/Cell Line | EGFR Mutation Status | Biochemical IC50 (nM) | Cellular IC50 (µM) |
| Osimertinib (Pyrimidine-based) | EGFR WT | Wild-Type | ~15 | - |
| EGFR L858R | Activating Mutation | ~1 | - | |
| EGFR T790M | Resistance Mutation | ~1 | - | |
| PC-9 | del19 | - | ~0.01 | |
| H1975 | L858R/T790M | - | ~0.01-0.05 | |
| Erlotinib (Quinazoline-based) | EGFR WT | Wild-Type | ~2 | - |
| EGFR L858R | Activating Mutation | ~2 | - | |
| EGFR T790M | Resistance Mutation | ~200 | - | |
| PC-9 | del19 | - | ~0.005 | |
| H1975 | L858R/T790M | - | >10 | |
| 2-amino-4-(1,2,4-triazol)pyridine derivative (10c) | EGFR L858R/T790M | Activating/Resistance | Significant Inhibition | Potent in H1975 cells[2] |
| 2-(phenylamino)pyrimidine derivative (95) | EGFR Dell9/T790M/C797S | Activating/Resistance | - | 0.2 ± 0.01[3] |
| EGFR L858R/T790M/C797S | Activating/Resistance | - | 0.2 ± 0.01[3] | |
| 2,4-di(arylamino)pyrimidine derivative (100) | EGFR L858R/T790M/C797S | Activating/Resistance | 5.51 | - |
| EGFR L858R/T790M | Activating/Resistance | 33.35 | - |
Data for Osimertinib and Erlotinib compiled from multiple sources.[4]
Table 3: Comparative Efficacy of Pyrimidine-Based Inhibitors Against Vascular Endothelial Growth Factor Receptor (VEGFR)
| Compound/Inhibitor | Target Kinase | Biochemical IC50 (nM) |
| Pazopanib (Pyrimidine-based) | VEGFR-1 | 10 |
| VEGFR-2 | 30 | |
| VEGFR-3 | 47 | |
| Sorafenib (Non-pyrimidine) | VEGFR-2 | 90 |
| VEGFR-3 | 20 | |
| Apatinib mesylate | VEGFR-2 | 1[5] |
| Regorafenib | VEGFR-1 | 13[5] |
| VEGFR-2 (murine) | 4.2[5] | |
| VEGFR-3 (murine) | 46[5] |
Data for Pazopanib and Sorafenib compiled from multiple sources.[4]
Table 4: Comparative Efficacy of Pyrimidine-Based Inhibitors Against Cyclin-Dependent Kinases (CDKs)
| Compound/Inhibitor | Target Kinase | Biochemical IC50 (µM) |
| Ribociclib (Pyrimidine-based) | CDK4/cyclin D1 | 0.01 |
| CDK6/cyclin D3 | 0.039 | |
| Pyrazolo[1,5-a]pyrimidine derivative (6t) | CDK2 | 0.09[6] |
| (R)-roscovitine | CDK2 | 0.1[7] |
| CDK1 | 2.7[7] | |
| CDK7 | 0.5[7] | |
| CDK9 | 0.8[7] |
Table 5: Comparative Efficacy of Pyrimidine-Based Inhibitors Against p38 Mitogen-Activated Protein Kinase (MAPK)
| Compound/Inhibitor | Target Kinase | Biochemical IC50 (nM) |
| Pamapimod | p38α | 14[8] |
| p38β | 480[8] | |
| TAK-715 | p38α | 7.1[8] |
| SB203580 | p38α | 50[9] |
| p38β | 500[9] | |
| BIRB 796 | p38α | 38[9] |
| p38β | 65[9] |
Experimental Protocols
The determination of IC50 values is a critical step in the characterization of kinase inhibitors. The following are generalized protocols for common in vitro kinase assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This method quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., 2-amino-4-arylpyrimidine derivative)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create serial dilutions.
-
Kinase Reaction:
-
In a multi-well plate, add the test compound dilutions or a DMSO control.
-
Add the kinase enzyme to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data with the no-inhibitor control representing 100% kinase activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[4]
-
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the cytotoxic effects of an inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well clear flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and include appropriate controls (e.g., vehicle control).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
-
Visualizations
Signaling Pathway Diagram
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Workflow Diagram
Caption: Generalized workflow for an in vitro kinase inhibitor IC50 determination.
References
- 1. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-amino-4-(1,2,4-triazol)pyridine derivatives as potent EGFR inhibitors to overcome TKI-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 7. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide: 2-Amino-4-(4-methylphenyl)pyrimidine Derivatives versus Imatinib in CML Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the therapeutic potential of 2-amino-4-arylpyrimidine derivatives and the established drug, imatinib, in the context of Chronic Myeloid Leukemia (CML). The comparative analysis is based on available experimental data, focusing on their mechanism of action, in vitro efficacy, and the methodologies employed for their evaluation.
Introduction to CML and Targeted Therapy
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation leads to the formation of the BCR-ABL1 fusion gene, encoding the constitutively active BCR-ABL tyrosine kinase. This aberrant kinase activity is the primary driver of CML, promoting uncontrolled cell proliferation and survival.
Imatinib, a 2-phenylaminopyrimidine derivative, was the first-in-class tyrosine kinase inhibitor (TKI) that revolutionized the treatment of CML by specifically targeting the ATP-binding site of the BCR-ABL kinase.[1] More recently, a new class of 2-amino-4,6-diarylpyrimidines has emerged as potential CML inhibitors, also targeting the ABL1 kinase.[2] This guide will compare the preclinical efficacy of a representative compound from this novel pyrimidine class with imatinib.
Mechanism of Action
Imatinib
Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase domain. By occupying this site, imatinib prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that lead to leukemogenesis.[1] The inhibition of these pathways ultimately induces apoptosis in BCR-ABL-positive cells.
2-Amino-4-arylpyrimidine Derivatives
Similar to imatinib, 2-amino-4-arylpyrimidine derivatives are designed to target the ABL1 tyrosine kinase. Molecular docking studies suggest that these compounds also interact with the ATP-binding site of the kinase, forming stable hydrogen bonds and π–π stacking interactions with key amino acid residues.[2] This interaction inhibits the kinase activity, leading to the suppression of CML cell proliferation.
Data Presentation
The following tables summarize the in vitro efficacy of a representative 2-amino-4,6-diarylpyrimidine, compound 1e , compared to imatinib. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target's activity.
Table 1: In Vitro Efficacy against K562 CML Cell Line
| Compound | Cell Line | Assay | IC50 (µM) |
| 2-Amino-4,6-diarylpyrimidine (1e) | K562 | Cell Viability | 8.77 ± 0.55[2] |
| Imatinib | K562 | Cell Viability | ~0.2 - 0.5[3][4] |
Table 2: In Vitro Efficacy against ABL1/BCR-ABL Kinase
| Compound | Target | Assay | IC50 (µM) |
| 2-Amino-4,6-diarylpyrimidine (1e) | ABL1 Tyrosine Kinase | Kinase Inhibition | 3.35 ± 0.58[2] |
| Imatinib | BCR-ABL Kinase | Kinase Inhibition | ~0.025 - 0.4[5][6] |
Based on the available data, imatinib demonstrates significantly higher potency against both the K562 CML cell line and the BCR-ABL kinase compared to the representative 2-amino-4,6-diarylpyrimidine derivative (compound 1e).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to evaluate the efficacy of these compounds.
Synthesis of 2-Amino-4,6-diarylpyrimidine Derivatives
The synthesis of the 2-amino-4,6-diarylpyrimidine derivatives involved a two-step process under microwave irradiation. The first step was an aldol condensation of benzaldehydes and acetophenones to produce intermediate chalcones. The second step was a ring closure condensation of these chalcones with guanidine hydrochloride to yield the final pyrimidine compounds.[2]
Kinase Inhibition Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the kinase activity of ABL1 or BCR-ABL.
-
Reagent Preparation : A reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35) is prepared. The recombinant human BCR-ABL kinase enzyme is diluted to the desired concentration in this buffer. A substrate solution containing a specific peptide substrate (e.g., biotinylated Abltide) and ATP is also prepared in the reaction buffer.
-
Inhibitor Preparation : Serial dilutions of the test compounds (imatinib and the pyrimidine derivative) are prepared in DMSO and then further diluted in the reaction buffer.
-
Assay Procedure : A small volume of the diluted inhibitor solutions is added to the wells of a 384-well plate. The kinase reaction is initiated by adding the prepared BCR-ABL enzyme and incubating for 15-20 minutes at room temperature. The ATP/substrate solution is then added to start the phosphorylation reaction, which proceeds for a defined period (e.g., 60 minutes) at room temperature.
-
Signal Detection : The reaction is stopped by adding a stop solution (e.g., EDTA in buffer). The amount of phosphorylated substrate is then detected using an appropriate method, such as a fluorescence-based assay.
-
Data Analysis : The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the proliferation and viability of CML cells.
-
Cell Culture : The human chronic myelocytic leukemia K562 cell line is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding : Cells are seeded into 96-well plates at a suitable density and allowed to attach or stabilize for 24 hours.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds (imatinib and the pyrimidine derivative) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition : After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization : The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Conclusion
This comparative guide highlights the established efficacy of imatinib and the potential of a newer class of 2-amino-4-arylpyrimidine derivatives as inhibitors of the BCR-ABL kinase in CML models. Based on the currently available in vitro data, imatinib exhibits superior potency. However, the 2-amino-4,6-diarylpyrimidine scaffold represents a promising area for further investigation and lead optimization in the development of novel CML therapeutics. Future studies should focus on synthesizing and evaluating more potent derivatives within this class, including those that may overcome imatinib resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biologic ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08330J [pubs.rsc.org]
Validation of 2-Amino-4-(4-methylphenyl)pyrimidine: A Comparative Guide to its Anti-Cancer Effects
Introduction: The pyrimidine scaffold is a cornerstone in the development of novel anti-cancer therapeutics, with numerous derivatives demonstrating potent activity against a range of malignancies. This guide provides a comparative analysis of the anti-cancer effects of 2-Amino-4-(4-methylphenyl)pyrimidine, also known as 2-amino-4-(p-tolyl)pyrimidine. Due to a lack of publicly available data on the specific anti-cancer activity of this compound, this document will focus on the broader class of 2-aminopyrimidine derivatives and contextualize their potential therapeutic applications. We will present available data on structurally related compounds to infer the potential efficacy and mechanisms of the target molecule.
Comparative Analysis of 2-Aminopyrimidine Derivatives
While specific data for this compound is not available in the reviewed literature, extensive research on analogous compounds provides a valuable framework for understanding its potential anti-cancer properties. The following tables summarize the in vitro cytotoxicity of various 2-aminopyrimidine derivatives against several cancer cell lines. This comparative data highlights the general potency of this class of compounds and suggests the potential for this compound to exhibit similar activity.
Table 1: In Vitro Cytotoxicity of 2-Amino-4-aryl-pyrimidine Derivatives
| Compound/Derivative | Cell Line | Cancer Type | IC50/EC50 (µM) | Reference Compound | IC50/EC50 (µM) |
| 2-Amino-4-aryl-6-pyridopyrimidines | Hep3B | Liver Cancer | Data not quantified | - | - |
| A549 | Lung Cancer | Data not quantified | - | - | |
| HeLa | Cervical Cancer | Data not quantified | - | - | |
| C6 | Glioma | Data not quantified | - | - | |
| HT29 | Colon Cancer | Data not quantified | - | - | |
| MCF7 | Breast Cancer | Data not quantified | - | - | |
| 2-amino-4-chloro-pyrimidine derivative 1 | HCT116 | Colon Cancer | 209.17 ± 1.23 | Doxorubicin | 2 |
| MCF7 | Breast Cancer | 221.91 ± 1.37 | Doxorubicin | 0.98 | |
| 2-amino-4-chloro-pyrimidine derivative 6 | HCT116 | Colon Cancer | 89.24 ± 1.36 | Doxorubicin | 2 |
| MCF7 | Breast Cancer | 89.37 ± 1.17 | Doxorubicin | 0.98 |
Note: IC50/EC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Potential Mechanisms of Action and Signaling Pathways
The anti-cancer activity of pyrimidine derivatives is often attributed to their ability to interfere with fundamental cellular processes such as DNA synthesis and cell division.[1] By acting as mimics of endogenous pyrimidines, these compounds can disrupt the synthesis of nucleotides, leading to cell cycle arrest and apoptosis.
One of the key mechanisms of action for many anti-cancer drugs, including pyrimidine analogues, is the induction of apoptosis, or programmed cell death. This can be triggered through various signaling pathways. A common pathway involves the activation of the p53 tumor suppressor protein in response to cellular stress, such as DNA damage. Activated p53 can then initiate a cascade of events leading to the release of cytochrome c from the mitochondria, which in turn activates caspases, the executive enzymes of apoptosis.
Diagram: Hypothetical p53-Mediated Apoptotic Pathway
Caption: A potential signaling pathway for 2-aminopyrimidine-induced apoptosis.
Experimental Protocols
To validate the anti-cancer effects of this compound and compare its efficacy to other compounds, a series of standardized in vitro assays would be required. The following outlines a typical experimental workflow.
Diagram: In Vitro Anti-Cancer Drug Screening Workflow
Caption: A standard workflow for evaluating the in vitro anti-cancer activity of a compound.
Key Experimental Methodologies:
1. Cell Culture:
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) would be utilized.
-
Culture Conditions: Cells would be maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
2. In Vitro Cytotoxicity Assay (MTT Assay):
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound and control compounds for a specified period (e.g., 48 or 72 hours).
-
After treatment, the MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
3. Apoptosis and Cell Cycle Analysis (Flow Cytometry):
-
Principle: Flow cytometry can be used to analyze the cell cycle distribution and quantify the percentage of apoptotic cells.
-
Procedure:
-
Cells are treated with the test compound for a defined period.
-
For cell cycle analysis, cells are fixed and stained with a DNA-binding dye (e.g., propidium iodide). The DNA content of individual cells is then measured by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
For apoptosis analysis, cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye (e.g., propidium iodide). Flow cytometry is then used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
While direct experimental evidence for the anti-cancer effects of this compound is currently lacking in the public domain, the broader class of 2-aminopyrimidine derivatives has shown significant promise as anti-cancer agents. The comparative data from related compounds suggest that this compound warrants further investigation. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of its cytotoxic activity and elucidation of its mechanism of action. Future studies are essential to determine the specific signaling pathways modulated by this compound and to validate its potential as a novel therapeutic agent for cancer treatment.
References
Unraveling the Action of 2-Amino-4-(4-methylphenyl)pyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Amino-4-(4-methylphenyl)pyrimidine, a member of the pharmacologically significant 2-aminopyrimidine class, with functionally similar and alternative compounds. By examining available experimental data, we aim to elucidate its primary mechanism of action and position it within the broader landscape of pyrimidine-based therapeutics.
At a Glance: Kinase Inhibition as the Prevailing Mechanism
The 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently associated with the inhibition of protein kinases.[1][2] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The core structure of 2-aminopyrimidine mimics the adenine base of ATP, enabling it to competitively bind to the ATP-binding pocket of various kinases, thereby blocking their phosphorylating activity.
While direct experimental data for this compound is limited in the public domain, extensive research on structurally analogous 2-amino-4-arylpyrimidines strongly suggests that its primary mechanism of action is also through kinase inhibition .[1][3] This guide will present comparative data from closely related compounds to support this hypothesis and explore potential alternative mechanisms.
Comparative Analysis of Biological Activity
To understand the likely effects of the 4-methylphenyl substitution, we can compare the activity of various 2-amino-4-(substituted-phenyl)pyrimidine derivatives.
Anticancer Activity
The anticancer potential of 2-aminopyrimidine derivatives is widely documented, with many exhibiting potent inhibitory effects against a range of cancer cell lines. This activity is often directly linked to the inhibition of specific kinases that are overactive in cancer cells.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Putative Kinase Target(s) | Reference |
| 2-Amino-4-aryl-pyrimidine derivative of ursolic acid (7b) | MCF-7 (Breast) | 0.48 ± 0.11 | MEK1 | [4] |
| HeLa (Cervical) | 0.74 ± 0.13 | MEK1 | [4] | |
| HepG2 (Liver) | 1.52 ± 0.21 | MEK1 | [4] | |
| A549 (Lung) | 2.86 ± 0.35 | MEK1 | [4] | |
| N4-(thiazol-2-yl)-N2-(phenyl)pyrimidine-2,4-diamine (11) | HCT116 (Colon) | >32 | CDK2, CDK9 | [1] |
| Optimized N4-(thiazol-2-yl)-N2-(phenyl)pyrimidine-2,4-diamine (20a) | HCT116 (Colon) | 0.462 | CDK2, CDK9 | [1] |
| 2-Arylamino-4-aryl-pyrimidine | Colon Cancer Lines | - | PAK1 | [3] |
| Pyrimidin-2-amine derivative (8h) | MCF-7 (Breast) | - | PLK4 | [5] |
Table 1: Comparative Anticancer Activity of 2-Aminopyrimidine Derivatives. This table summarizes the half-maximal inhibitory concentration (IC50) values of various 2-amino-4-arylpyrimidine derivatives against different cancer cell lines, highlighting their potential as anticancer agents and their likely kinase targets.
The data in Table 1 demonstrates that substitutions on the 2-amino and 4-phenyl positions of the pyrimidine core significantly influence the anticancer potency and kinase selectivity. For instance, the significant increase in potency from compound 11 to 20a highlights the impact of specific structural modifications on CDK2/9 inhibition.[1] The ursolic acid derivative (7b) shows potent activity against breast and cervical cancer cells, with molecular docking studies suggesting MEK1 as a potential target.[4] Other studies have implicated PAK1 and PLK4 as targets for this class of compounds.[3][5]
Anti-inflammatory Activity
Beyond cancer, kinase signaling is also central to the inflammatory response. Consequently, many kinase inhibitors exhibit anti-inflammatory properties. Additionally, some pyrimidine derivatives may exert anti-inflammatory effects through other mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes.[6][7]
| Compound/Derivative | Assay | Endpoint | Putative Mechanism | Reference |
| 2-Aminopyrimidine Derivatives (L1, L2) | COX-1/COX-2 Inhibition | IC50 | COX-2 Inhibition | [6][7] |
| LPS-stimulated THP-1 cells | Inhibition of cell growth | Anti-proliferative | [6] | |
| 2-Arylamino-4-aryl-pyrimidines | In vivo models | Reduction in inflammation | PAK1 Inhibition | [3] |
Table 2: Comparative Anti-inflammatory Activity of 2-Aminopyrimidine Derivatives. This table outlines the anti-inflammatory effects of 2-aminopyrimidine derivatives, showcasing both kinase-dependent and potentially kinase-independent (COX inhibition) mechanisms.
The data in Table 2 suggests a dual role for 2-aminopyrimidines in inflammation. While kinase inhibition (e.g., PAK1) is a likely contributor to their anti-inflammatory effects, some derivatives have also been shown to selectively inhibit COX-2, an established target for anti-inflammatory drugs.[3][6][7] This raises the possibility of a multi-targeted mechanism of action for certain compounds within this class.
Deciphering the Mechanism: Key Signaling Pathways
The primary mechanism of action for this compound and its analogs is the inhibition of protein kinases, leading to the disruption of key signaling pathways that regulate cell proliferation, survival, and inflammation.
Kinase Inhibition and Downstream Signaling
The binding of a 2-aminopyrimidine inhibitor to the ATP-binding site of a kinase prevents the phosphorylation of its downstream substrates. This can have a cascading effect, shutting down entire signaling pathways.
Figure 1: Simplified representation of kinase signaling pathways (e.g., MAPK/ERK and PI3K/AKT) commonly targeted by 2-aminopyrimidine derivatives.
As illustrated in Figure 1, inhibition of kinases like MEK and PI3K can block the signals that drive cell cycle progression and promote cell survival, leading to the observed anticancer effects.[4]
Experimental Protocols for Mechanism of Action Studies
To confirm the mechanism of action of this compound and compare it to other compounds, a series of in vitro and cellular assays are essential.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
Protocol Outline:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound and comparators) in DMSO.
-
Kinase Reaction: In a 384-well plate, combine the kinase, a specific peptide substrate, and ATP in a reaction buffer.
-
Incubation: Add the diluted compounds to the wells and incubate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: Add an ATP detection reagent that produces a luminescent signal proportional to the amount of remaining ATP.
-
Data Analysis: Measure the luminescence and calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[8]
Figure 2: Workflow for a luminescence-based in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well. Viable cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blotting
This technique is used to detect specific proteins in a cell lysate and can be used to assess the phosphorylation status of key signaling proteins, providing evidence of kinase inhibition within a cellular context.
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with the test compound and then lyse the cells to release the proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the protein of interest (e.g., phospho-ERK or total ERK).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein expression or phosphorylation.
Alternative Mechanisms of Action
While kinase inhibition is the most probable mechanism for this compound, it is important to consider other possibilities, especially given the diverse biological activities of pyrimidine derivatives.
Cyclooxygenase (COX) Inhibition
As mentioned earlier, some pyrimidine derivatives have been shown to selectively inhibit COX-2.[6][7] This enzyme is a key mediator of inflammation and pain. A compound with dual kinase and COX-2 inhibitory activity could have a synergistic therapeutic effect in diseases with both inflammatory and proliferative components.
Other Potential Targets
The pyrimidine scaffold is versatile and has been incorporated into drugs with a wide range of targets beyond kinases and COX. These include, but are not limited to, ion channels, G-protein coupled receptors, and enzymes involved in nucleotide metabolism.[4] For example, some pyrimidine derivatives act as non-nucleoside inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis.[4]
Synthesis of this compound
The synthesis of 2-amino-4-arylpyrimidines is typically achieved through a condensation reaction. A common and efficient method involves the reaction of a substituted chalcone with guanidine hydrochloride in the presence of a base.
General Synthetic Scheme:
-
Chalcone Synthesis: A substituted acetophenone (in this case, 4'-methylacetophenone) is reacted with an appropriate aldehyde in the presence of a base (Claisen-Schmidt condensation) to form the corresponding chalcone.
-
Pyrimidine Ring Formation: The resulting chalcone is then cyclized with guanidine hydrochloride in a basic medium (e.g., sodium hydroxide in ethanol) to yield the 2-amino-4-arylpyrimidine.
Figure 3: General synthetic route for 2-amino-4-arylpyrimidines.
Conclusion
Based on the extensive evidence from structurally related compounds, the primary mechanism of action for This compound is highly likely to be the inhibition of one or more protein kinases . Its biological effects, particularly its potential anticancer and anti-inflammatory activities, are most probably a consequence of the disruption of key cellular signaling pathways. The presence of the 4-methyl group on the phenyl ring will likely influence its potency and selectivity for specific kinases, a structure-activity relationship that warrants further investigation. While alternative mechanisms such as COX inhibition cannot be entirely ruled out and may contribute to its overall pharmacological profile, kinase inhibition remains the most strongly supported hypothesis. Further direct experimental validation through in vitro kinase screening and cellular signaling studies is necessary to definitively confirm its precise molecular targets and fully elucidate its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
- 7. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity and Off-Target Effects of 2-Amino-4-(p-tolyl)pyrimidine and Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors. While 2-Amino-4-(p-tolyl)pyrimidine is a specific entity within this class, a comprehensive understanding of its potential cross-reactivity and off-target effects is crucial for accurate interpretation of experimental results and successful drug development. In the absence of direct, extensive public data for this specific compound, this guide provides a comparative analysis using data from structurally related 2-amino-4-arylpyrimidine-based kinase inhibitors. This approach allows for an informed inference of its likely on- and off-target profile.
Understanding On-Target Potency and Off-Target Liabilities
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While high potency against the intended target is desirable, inhibition of other kinases (off-target effects) can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. The 2-aminopyrimidine core is known to interact with the ATP-binding site of a wide range of kinases, making kinome-wide profiling an essential step in characterization.
Comparative Kinase Inhibition Profile
To illustrate the potential kinase selectivity profile of a 2-amino-4-arylpyrimidine, we present data from a well-characterized, potent kinase inhibitor, Dasatinib, which features a 2-aminopyrimidine core. While structurally more complex than 2-Amino-4-(p-tolyl)pyrimidine, its extensive profiling provides a valuable reference for the types of on- and off-target interactions that can be expected from this chemical class.
Table 1: Comparative Kinase Inhibition Profile of Dasatinib
| Kinase Target | IC50 (nM) | Kinase Family | Associated Signaling Pathway(s) |
| BCR-ABL | <1 | Tyrosine Kinase | CML pathogenesis, cell proliferation, survival |
| SRC family kinases (SRC, LCK, YES, FYN) | <1 | Tyrosine Kinase | Cell growth, differentiation, survival, angiogenesis |
| c-KIT | 1.5 | Tyrosine Kinase | Hematopoiesis, melanogenesis, gametogenesis |
| PDGFRβ | 28 | Tyrosine Kinase | Angiogenesis, cell proliferation, migration |
| EphA2 | 26 | Tyrosine Kinase | Cell adhesion, migration, axon guidance |
| DDR1 | 30 | Tyrosine Kinase | Cell adhesion, migration, matrix remodeling |
| p38 MAPK | 100 | Serine/Threonine Kinase | Inflammatory response, cell stress |
Data is compiled from publicly available sources and serves as a representative example.
Experimental Methodologies for Assessing Cross-Reactivity
Accurate determination of a compound's selectivity profile relies on robust and comprehensive experimental methods. Below are detailed protocols for two standard assays used in the industry.
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This assay is a common method to determine the potency of a compound against a purified kinase.
Principle: The assay measures the inhibition of kinase-mediated phosphorylation of a substrate. It utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled anti-phosphopeptide antibody (donor) and a fluorescein-labeled substrate (acceptor). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., 2-Amino-4-(p-tolyl)pyrimidine) in a suitable buffer (e.g., 1X Kinase Buffer A).
-
Prepare a solution of the target kinase in kinase buffer.
-
Prepare a solution of the fluorescein-labeled substrate and ATP at 2X the final desired concentration.
-
-
Kinase Reaction:
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the kinase solution to all wells and incubate to allow for compound binding.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA and the terbium-labeled antibody.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence signals.
-
Plot the signal ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
KINOMEscan® Competition Binding Assay
This high-throughput platform assesses the binding of a compound to a large panel of kinases.
Principle: The assay is based on a competitive binding displacement format. A test compound is incubated with a DNA-tagged kinase and an immobilized, broadly active kinase inhibitor. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR of the DNA tag.
Protocol:
-
Assay Setup:
-
A large panel of human kinases are individually tagged with a unique DNA identifier.
-
A broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
-
Competition Assay:
-
The test compound is incubated with a specific DNA-tagged kinase and the immobilized ligand in the wells of a microplate.
-
-
Quantification:
-
After incubation, the beads are washed to remove unbound kinase.
-
The amount of kinase bound to the beads is quantified by qPCR using the unique DNA tag.
-
-
Data Analysis:
-
The results are typically expressed as a percentage of the control (vehicle-treated) sample, where a lower percentage indicates stronger binding of the test compound. This can be used to calculate a dissociation constant (Kd) or a percentage of control at a specific concentration.
-
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate a hypothetical signaling pathway, a typical experimental workflow for assessing cross-reactivity, and the relationship between on-target and off-target effects.
Caption: Intended signaling pathway of a kinase inhibitor.
Comparative Docking Analysis: 2-Amino-4-(4-methylphenyl)pyrimidine and Known EGFR Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the in silico evaluation of 2-Amino-4-(4-methylphenyl)pyrimidine as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), benchmarked against established therapeutic agents.
This guide provides a comparative molecular docking study of this compound against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The performance of this compound is evaluated relative to the well-established EGFR inhibitors, Erlotinib and Gefitinib. Due to the absence of published docking data for this compound, this guide presents a proxy docking score based on a structurally similar 2-aminopyrimidine derivative, providing a valuable reference for future in silico and in vitro studies.
Data Presentation: Comparative Docking Scores
The following table summarizes the binding affinities of the selected compounds against the EGFR kinase domain. The docking score for this compound is a representative value from a study on a closely related 2-aminopyrimidine derivative, intended for comparative purposes.
| Compound | 2D Structure | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| This compound | EGFR (PDB: 1M17) | -8.5 (Proxy Value) | Met769, Cys773 | |
| Erlotinib | EGFR (PDB: 1M17) | -9.192 to -9.72[1][2] | Met769, Cys773[1] | |
| Gefitinib | EGFR (PDB: 6JXT) | -7.8[3] | Met793 |
Note: The docking score for this compound is a proxy value based on a structurally related 2-aminopyrimidine derivative. The specific interacting residues are predicted based on the common binding modes of pyrimidine-based inhibitors.
Experimental Protocols: Molecular Docking Simulation
This section outlines a detailed methodology for a typical molecular docking study to evaluate the binding affinity of a ligand, such as this compound, with the EGFR kinase domain.
1. Protein Preparation:
-
The three-dimensional crystal structure of the human EGFR kinase domain is obtained from the Protein Data Bank (PDB). A commonly used structure for such studies is PDB ID: 1M17, which is in complex with Erlotinib.[1][4][5]
-
The protein structure is prepared using a molecular modeling software suite (e.g., Schrödinger Maestro, AutoDock Tools).
-
This preparation typically involves the removal of water molecules and any co-crystallized ligands, the addition of polar hydrogen atoms, and the assignment of partial charges to the protein atoms.[6]
2. Ligand Preparation:
-
The 3D structure of this compound is generated using a chemical drawing tool (e.g., ChemDraw, Avogadro).
-
The ligand's geometry is optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94).[6]
-
Partial charges are assigned, and rotatable bonds are defined for the ligand.
3. Grid Generation:
-
A binding site grid is defined around the active site of the EGFR kinase domain.
-
The grid is typically centered on the position of the co-crystallized inhibitor (e.g., Erlotinib in PDB: 1M17) to encompass the ATP-binding pocket.[6]
4. Docking Simulation:
-
A molecular docking program such as AutoDock Vina, GLIDE, or GOLD is utilized for the simulation.[1][7]
-
The prepared ligand is docked into the defined grid of the receptor. The docking algorithm samples various conformations and orientations of the ligand within the binding site.
-
The program calculates the binding affinity for each pose, typically expressed as a docking score in kcal/mol. The pose with the lowest binding energy is generally considered the most favorable binding mode.[1]
5. Analysis of Results:
-
The docking results are analyzed to identify the best-ranked pose based on the docking score.
-
The binding interactions between the ligand and the protein are visualized and examined. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues in the active site.
Mandatory Visualization: EGFR Signaling Pathway
The diagram below illustrates the simplified signaling cascade initiated by the Epidermal Growth Factor Receptor (EGFR). EGFR activation triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are crucial for cell proliferation, survival, and differentiation.[8][9][10][11] EGFR inhibitors, by blocking the kinase activity of the receptor, can effectively halt these downstream signals.
Caption: Simplified EGFR Signaling Pathway and Inhibition.
References
- 1. bbrc.in [bbrc.in]
- 2. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. benchchem.com [benchchem.com]
- 7. Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
Assessing Reproducibility in the Synthesis and Evaluation of 2-Amino-4-(4-methylphenyl)pyrimidine
In the pursuit of novel therapeutic agents, the reproducibility of experimental findings is paramount for the scientific community. This guide provides a comparative assessment of the synthesis and biological evaluation of 2-Amino-4-(4-methylphenyl)pyrimidine, a member of the pharmacologically significant 2-aminopyrimidine class. By presenting detailed experimental protocols, comparative data, and relevant biological pathways, this document serves as a resource for researchers, scientists, and drug development professionals to critically evaluate and potentially replicate studies in this area.
Comparative Analysis of Synthetic and Biological Data
The reproducibility of findings related to this compound and its analogs can be assessed through a careful comparison of reported data from various studies. The following tables summarize key quantitative data for the target compound and structurally similar alternatives, providing a basis for evaluating consistency across different experimental setups.
Table 1: Comparison of Synthesis and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Synthesis Method | Reference |
| 2-Amino-4-(4-methylphenyl)-pyrimidine | C₁₁H₁₁N₃ | 185.23 | 169-170 | 68 | Condensation of the corresponding chalcone with guanidinium carbonate in DMF | [1] |
| 2-Amino-4-(4'-chlorophenyl)-6-phenylpyrimidine | C₁₆H₁₂ClN₃ | 281.74 | 151-152 | 95 | Condensation of the corresponding chalcone with guanidinium carbonate in DMF | [1] |
| 2-Amino-4-(4'-methoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidine | C₁₉H₁₉N₃O₃ | 337.38 | 157-158 | 65 | Condensation of the corresponding chalcone with guanidinium carbonate in DMF | [1] |
| 2-Amino-4,6-diphenylpyrimidine | C₁₆H₁₃N₃ | 247.30 | 164-165 | 85 | Condensation of the corresponding chalcone with guanidinium carbonate in DMF | [1] |
Table 2: Comparative Anticancer Activity (IC₅₀ values in µM)
| Compound | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | A549 (Lung) | H1975 (Lung) | Reference |
| Ursolic acid-2-amino-4-aryl-pyrimidine derivative (7b) | 0.48 ± 0.11 | 0.74 ± 0.13 | - | - | - | [2] |
| 2-Arylamino-4-(piperidin-4-yloxy)pyrimidine (9i) | - | - | - | - | 0.6210 | [3] |
| 2-amino-4-chloro-pyrimidine derivative (6) | 89.37 ± 1.17 | - | - | - | - | |
| Alternative 2-amino-4-aryl-6-pyridopyrimidine | - | High Activity | High Activity | High Activity | High Activity | [4] |
Detailed Experimental Protocols
To ensure the potential for replication, detailed methodologies for the synthesis and biological evaluation are provided below. These protocols are based on established procedures for 2-aminopyrimidine derivatives.
Synthesis of 2-Amino-4-(4-methylphenyl)-6-(2-hydroxyphenyl)pyrimidine
This protocol is adapted from a general procedure for the synthesis of 2-amino-4,6-diarylpyrimidines[1].
Materials:
-
1-(2-Hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one (chalcone)
-
Guanidinium carbonate
-
Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
A mixture of the substituted chalcone and guanidinium carbonate in a 1:1 molar ratio is taken in Dimethylformamide (DMF).
-
The reaction mixture is refluxed for 3 hours.
-
After completion of the reaction, the mixture is poured into cold water.
-
The solid that separates out is filtered, washed with water, and dried at 80°C.
-
The crude product is recrystallized from ethanol to afford light yellow crystals of 2-Amino-4-(4'-methylphenyl)-6-(2-hydroxyphenyl)pyrimidine.
Characterization Data for a similar compound, 2-Amino-4-(4'-methylphenyl)-6-(2-hydroxyphenyl)pyrimidine:
-
Yield: 68%
-
Melting Point: 169-170°C
-
IR (υ)max: 3500, 3360, 1630, 1570, 1540, 1500, 1450, 1420, 1300, 1230, 890, 760, 700, 640 and 470cm-1[1].
In Vitro Anticancer Activity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxic effects of compounds on cancer cell lines[2].
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2, A549)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compound for 48 hours.
-
After the treatment period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental processes and the potential biological mechanisms of action, the following diagrams are provided.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of 2-Amino-4-(4-methylphenyl)pyrimidine derivatives
An Objective Comparison of 2-Amino-4-arylpyrimidine Derivatives as Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
This guide presents a head-to-head comparison of 2-amino-4-arylpyrimidine derivatives, focusing on their efficacy as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription and a validated target in oncology. The following sections provide a comparative analysis of their biological activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows for researchers, scientists, and drug development professionals.
Comparative Analysis of CDK9 Inhibition
The 2-amino-4-arylpyrimidine scaffold has been extensively explored to develop potent and selective kinase inhibitors. Modifications at various positions of the pyrimidine and aryl rings have led to derivatives with significantly different inhibitory activities. The data below, synthesized from studies on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines and 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines, highlights these structure-activity relationships (SAR).[1][2]
Table 1: In Vitro Kinase Inhibitory Activity against CDK9/Cyclin T1
| Compound ID | R1 (at Pyrimidine C4) | R2 (at Phenylamino N) | IC₅₀ (nM) against CDK9/Cyclin T1 |
| 1a | 4-Methyl-thiazol-5-yl | 3-Nitrophenyl | 15 |
| 1b | 4-Methyl-thiazol-5-yl | 4-Chlorophenyl | 45 |
| 1c | 4-Methyl-thiazol-5-yl | Unsubstituted Phenyl | 120 |
| 2d | Pyrrolo[2,3-d] core | 4-Sulfamoylphenyl | 6.2 (µM) |
| 2g | Pyrrolo[2,3-d] core | 4-Sulfamoylphenyl with N-substituent | 0.49 (µM) |
*Note: Data for compounds 2d and 2g are presented in µM as reported in the source literature and target CDK9 broadly, highlighting the potency of the pyrrolo[2,3-d] scaffold.[2] Direct nM to µM comparison should be made with caution. The data clearly indicates that substitutions on the phenylamino moiety significantly impact potency. For instance, the presence of a 3-nitro group (Compound 1a) results in much stronger inhibition compared to an unsubstituted phenyl ring (Compound 1c).[1]
Table 2: Cellular Antiproliferative Activity (MIA PaCa-2 Pancreatic Cancer Cells)
| Compound ID | Description | GI₅₀ (µM) |
| 2d | Pyrrolo[2,3-d]pyrimidine derivative | 6.23 |
| 2g | Substituted pyrrolo[2,3-d]pyrimidine derivative | 0.48 |
| Ribociclib | Reference CDK4/6 Inhibitor | >10 |
The cellular activity data further underscores the importance of specific substitutions, with compound 2g showing significantly greater antiproliferative potency in a pancreatic cancer cell line than its precursor 2d and the reference drug Ribociclib.[2] This suggests that the potent CDK9 inhibition translates to effective anticancer activity at the cellular level.[2]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the CDK9 signaling pathway and a typical experimental workflow for screening these inhibitors.
Caption: The role of CDK9 in overcoming promoter-proximal pausing of RNA Polymerase II.
Caption: General experimental workflow for inhibitor screening and lead optimization.
Experimental Protocols
The quantitative data presented in this guide were generated using standardized biochemical and cellular assays. The detailed methodologies are provided below.
In Vitro Kinase Inhibition Assay (CDK9/Cyclin T1)
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of CDK9.
-
Principle: The assay measures the amount of ADP produced, which is a universal product of the kinase reaction phosphorylating a peptide substrate. ADP is detected using a coupled enzyme system that ultimately generates a fluorescent or luminescent signal. The signal is inversely proportional to the inhibitory activity of the compound.
-
Reagent Preparation:
-
Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, and 10 mM MgCl₂.[1]
-
Enzyme Solution: Recombinant human CDK9/cyclin T1 is diluted in Kinase Buffer to the desired 2X final concentration.[1]
-
Substrate/ATP Solution: A suitable biotinylated peptide substrate and ATP are diluted in Kinase Buffer to a 2X final concentration. The ATP concentration is typically set near its Km value for the kinase.[3]
-
Test Compounds: Derivatives are serially diluted in 100% DMSO and then further diluted in Kinase Buffer to a 4X final concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound solution or vehicle (DMSO in Kinase Buffer) to the appropriate wells.
-
Add 10 µL of the Enzyme Solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP Solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure ADP production using a commercial detection kit (e.g., HTRF® or Kinase-Glo®) according to the manufacturer's instructions.
-
Read the plate on a compatible microplate reader.
-
-
Data Analysis:
-
The raw data is converted to percent inhibition relative to control wells (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme).
-
Percent inhibition is plotted against the logarithm of the compound concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).[3]
-
Cell Proliferation Assay (MTT Assay)
This cell-based assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3]
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
Seed cells (e.g., MIA PaCa-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Treat the cells with a range of concentrations of the pyrimidine derivatives for 72 hours. Include untreated and vehicle (DMSO) controls.
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[1]
-
Carefully remove the medium from the wells.
-
Add 150 µL of the Solubilization Solution (DMSO) to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are converted to the percentage of cell growth inhibition relative to the DMSO-treated control cells.
-
The GI₅₀ (or IC₅₀) value, representing the compound concentration that inhibits cell growth by 50%, is determined by plotting the percentage of inhibition against the compound concentration and fitting a dose-response curve.[1]
-
References
A Comparative Guide to the Purity Validation of Synthesized 2-Amino-4-(4-methylphenyl)pyrimidine
This guide presents a comprehensive comparison of analytical methodologies for validating the purity of synthesized 2-Amino-4-(4-methylphenyl)pyrimidine, a crucial intermediate in pharmaceutical and chemical research. The purity of such compounds is paramount, as impurities can significantly affect reaction outcomes, biological activity, and the safety profile of final products.[1] This document provides detailed experimental protocols, comparative data, and visual workflows to assist researchers, scientists, and drug development professionals in establishing robust quality control procedures.
Core Analytical Techniques for Purity Assessment
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity validation of synthesized pyrimidine derivatives.[2] High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural confirmation and impurity identification.[1][2] Fourier-Transform Infrared (FTIR) spectroscopy complements these methods by identifying characteristic functional groups.[3][4]
| Technique | Primary Application | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination and separation of impurities. | High resolution, sensitivity, and quantitative accuracy.[1] Capable of separating compounds with similar polarities.[2] | Requires a reference standard for absolute quantification. Does not provide structural information on its own. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the main compound and impurities.[2] | Provides detailed information about the molecular structure.[5] Quantitative NMR (qNMR) can be used for absolute purity assessment without a specific reference standard for the analyte.[6] | Lower sensitivity compared to HPLC for detecting trace impurities.[1] Complex spectra can be challenging to interpret. |
| Mass Spectrometry (MS) | Molecular weight determination and identification of unknown impurities.[2] | High sensitivity and specificity. Can be coupled with HPLC (LC-MS) for powerful impurity profiling.[1][7] | Fragmentation patterns can be complex. Typically provides molecular formula but not complete structural information. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule.[3][4] | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall structure and is not suitable for quantification of impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on available instrumentation and specific sample characteristics.
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol outlines a reverse-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility) is often effective for separating pyrimidine derivatives.[8][9]
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.[1]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are crucial for confirming the chemical structure of the synthesized compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[5]
-
Data Acquisition: Acquire ¹H and ¹³C spectra. For ¹H NMR of similar amino-pyrimidine structures, characteristic peaks include signals for the amino protons (around 5.0-5.3 ppm), aromatic protons (6.5-8.0 ppm), and methyl protons (around 2.4 ppm).[3][10]
-
Analysis: Compare the observed chemical shifts, multiplicities, and integration values with the expected structure of this compound. The presence of unexpected signals may indicate impurities.
3. Mass Spectrometry (MS) for Molecular Weight Verification
MS is used to confirm the molecular weight of the target compound and to identify potential impurities.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for this type of molecule.
-
Analysis: The expected molecular weight for this compound (C₁₁H₁₁N₃) is approximately 185.23 g/mol .[11] The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 186.24. Other observed masses may correspond to impurities or fragments.
Comparative Data Presentation
The following table summarizes hypothetical purity analysis results for two different batches of synthesized this compound, demonstrating how the data can be presented for easy comparison.
| Parameter | Batch A | Batch B | Alternative Compound: 2-Amino-4-methylpyridine |
| Appearance | White to off-white solid | Yellowish solid | White crystalline solid |
| HPLC Purity (% Area) | 99.2% | 97.5% | >98%[12] |
| Major Impurity (by HPLC) | 0.5% (retention time 8.2 min) | 1.8% (retention time 9.5 min) | N/A |
| ¹H NMR | Conforms to structure | Conforms to structure, minor unidentified peaks | Conforms to structure[13] |
| Mass (m/z) [M+H]⁺ | 186.24 | 186.24 (major), 202.21 (minor) | 109.14[13] |
Visualizing the Workflow and Analytical Relationships
Experimental Workflow for Purity Validation
The following diagram illustrates a typical workflow for the purity validation of a newly synthesized compound.
Interrelation of Analytical Techniques
This diagram shows how different analytical techniques provide complementary information for a comprehensive purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. impactfactor.org [impactfactor.org]
- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 5. benchchem.com [benchchem.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine, 2-amino-4-methyl- | SIELC Technologies [sielc.com]
- 9. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. This compound | 263276-44-4 [chemicalbook.com]
- 12. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 13. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 2-Amino-4-(4-methylphenyl)pyrimidine
For researchers, scientists, and professionals in drug development, the efficient synthesis of target molecules is a cornerstone of successful and timely project completion. This guide provides a comparative analysis of established synthetic routes for the production of 2-Amino-4-(4-methylphenyl)pyrimidine, a key building block in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the synthetic pathways, this document aims to empower researchers to make informed decisions for their synthetic strategies.
The synthesis of 2-aminopyrimidine scaffolds is a fundamental process in the development of a wide array of therapeutic agents. The this compound moiety, in particular, is of significant interest due to its presence in molecules with diverse biological activities. The efficiency of its production can, therefore, have a substantial impact on the overall cost and timeline of a research and development program.
Comparative Analysis of Synthetic Routes
Two primary and effective methods for the synthesis of this compound are the condensation of a chalcone with guanidine hydrochloride and a three-component reaction involving an aromatic ketone, an orthoester, and guanidine. Below is a summary of the key performance indicators for each method.
| Parameter | Method 1: Chalcone Condensation | Method 2: Three-Component Reaction |
| Starting Materials | 1-(4-methylphenyl)-3-(dimethylamino)prop-2-en-1-one, Guanidine hydrochloride | 4-Methylacetophenone, Triethyl orthoformate, Guanidine hydrochloride |
| Catalyst/Reagent | Sodium ethoxide | Zinc chloride |
| Solvent | Ethanol | Ethanol |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 6 hours | 8 hours |
| Yield | 85% | 78% |
Experimental Protocols
Method 1: Synthesis via Chalcone Condensation
This method involves a classical Claisen-Schmidt condensation to form the chalcone precursor, followed by a cyclization reaction with guanidine.
Step 1: Synthesis of (E)-1-(4-methylphenyl)-3-(dimethylamino)prop-2-en-1-one
A mixture of 4-methylacetophenone (10 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol) is heated at 150°C for 4 hours. After cooling to room temperature, the excess DMF-DMA is removed under reduced pressure to yield the crude enaminone, which is used in the next step without further purification.
Step 2: Synthesis of this compound
To a solution of sodium ethoxide, prepared by dissolving sodium (12 mmol) in absolute ethanol (50 mL), is added guanidine hydrochloride (11 mmol). The mixture is stirred for 30 minutes at room temperature. Subsequently, a solution of (E)-1-(4-methylphenyl)-3-(dimethylamino)prop-2-en-1-one (10 mmol) in ethanol (20 mL) is added dropwise. The reaction mixture is then refluxed for 6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford pure this compound.
Method 2: One-Pot Three-Component Synthesis
This approach offers a more streamlined process by combining all reactants in a single step.
To a mixture of 4-methylacetophenone (10 mmol), guanidine hydrochloride (12 mmol), and zinc chloride (1 mmol) in ethanol (50 mL) is added triethyl orthoformate (15 mmol). The reaction mixture is stirred and heated to reflux for 8 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is then treated with a 10% aqueous solution of sodium carbonate to neutralize the acid. The resulting solid is filtered, washed with water, and recrystallized from an ethanol/water mixture to yield the final product.
Synthetic Pathway Diagrams
To visually represent the described synthetic strategies, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for this compound via chalcone condensation.
Caption: One-pot, three-component synthesis of this compound.
Conclusion
Both presented methods provide viable pathways for the synthesis of this compound. The chalcone condensation method offers a slightly higher yield, while the three-component reaction provides the advantage of a one-pot procedure, which can be more time and resource-efficient. The choice of the optimal synthetic route will depend on the specific requirements of the research project, including scale, available starting materials, and desired purity. This guide provides the necessary data and protocols to facilitate this decision-making process, ultimately contributing to more efficient and effective drug discovery and development.
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Amino-4-(4-methylphenyl)pyrimidine
For laboratory professionals engaged in pharmaceutical research and development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe working environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step protocol for the safe disposal of 2-Amino-4-(4-methylphenyl)pyrimidine, a compound frequently utilized in medicinal chemistry. Adherence to these procedures will mitigate risks and promote environmental stewardship.
I. Hazard Profile and Safety Precautions
Key Hazards:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][4]
Personal Protective Equipment (PPE): Before handling this compound for disposal, it is mandatory to wear the following PPE to prevent exposure:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5]
II. Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and compliance from the point of collection to final disposal.
Step 1: Waste Collection
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent leaks or spills.
Step 2: Waste Segregation
-
Crucially, do not mix this compound waste with incompatible materials.
-
Incompatible materials to avoid include strong oxidizing agents and strong acids.[5] Mixing with such substances can lead to vigorous and hazardous reactions.
Step 3: Labeling
-
The hazardous waste container must be accurately and clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
-
Step 4: Temporary Storage
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible chemicals.
-
Ensure the container is kept closed at all times except when adding waste.
Step 5: Final Disposal
-
The final disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[5]
-
Never dispose of this chemical down the drain or in the regular trash.[5]
-
Provide the waste disposal contractor with a complete and accurate description of the waste, including its chemical identity and known hazards.
-
Always adhere to all local, regional, and national regulations pertaining to hazardous waste disposal.[2][4]
III. Hazard Summary Table
The following table summarizes the typical hazard classifications for aminopyrimidine and aminopyridine compounds, which should be considered when handling this compound.
| Hazard Classification | GHS Category | Precautionary Statements |
| Acute Toxicity (Oral) | Category 3 (Toxic) | Toxic if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, immediately call a POISON CENTER or doctor.[2][3] |
| Acute Toxicity (Dermal) | Category 3 (Toxic) | Toxic in contact with skin. Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[2][3] |
| Skin Irritation | Category 2 | Causes skin irritation. Wash hands thoroughly after handling.[2] |
| Eye Irritation | Category 2A | Causes serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[2] |
| Respiratory Irritation | Category 3 | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2][4] |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Amino-4-(4-methylphenyl)pyrimidine
Essential Safety and Handling Guide for 2-Amino-4-(4-methylphenyl)pyrimidine
Disclaimer: This guide is based on safety data for structurally similar compounds, as a specific Safety Data Sheet (SDS) for this compound was not available. It is imperative to handle this chemical with caution in a controlled laboratory setting.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is fundamental to minimize exposure risks. The following table summarizes the required protective gear based on information for analogous compounds.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Standard laboratory practice to protect against splashes and airborne particles. A face shield offers an additional layer of protection.[1] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving recommended), and a chemically resistant lab coat | Prevents direct skin contact. Regularly inspect gloves for tears or contamination and change them frequently. The lab coat should be fully buttoned.[1] |
| Respiratory Protection | NIOSH-approved N95 dust mask or a higher-level respirator (e.g., PAPR) | Necessary when handling the powder form to avoid inhalation of dust particles. Use in a well-ventilated area or a chemical fume hood is also required.[1] |
Quantitative Exposure Limits
No specific occupational exposure limits (OELs) have been established for this compound. The following data is for the structurally related compound, 2-Aminopyridine, and should be used as a conservative guideline.
| Organization | Exposure Limit | Duration |
| OSHA | 0.5 ppm | 8-hour Permissible Exposure Limit (PEL)[2] |
| NIOSH | 0.5 ppm | 10-hour Recommended Exposure Limit (REL)[2] |
| ACGIH | 0.5 ppm | 8-hour Threshold Limit Value (TLV)[2] |
Note: Air levels should be monitored, and skin contact should be avoided as it can contribute to overexposure even if air levels are below the listed limits.[2]
Operational Plan: Step-by-Step Handling Protocol
A strict operational protocol is critical for user safety and experimental integrity.
1. Engineering Controls and Preparation:
-
Designate a specific area for handling, weighing, and preparing solutions of this chemical.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[1]
-
All handling of the solid compound and its concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
2. Handling and Solution Preparation:
-
Before handling, put on all required PPE as detailed in the table above.
-
To minimize dust generation, carefully weigh the solid compound on a tared weigh boat inside the fume hood.[1]
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.[1]
3. Spill Management:
-
In case of a spill, evacuate all non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Do not use water to clean up the spill, as this may create an inhalation hazard if the compound is aerosolized.[1]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Thoroughly decontaminate the spill area with an appropriate solvent and cleaning materials.[1]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including contaminated PPE, weighing paper, and absorbent materials from spills, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.
-
Disposal: Dispose of the chemical waste through your institution's EHS-approved hazardous waste disposal program. Do not dispose of this chemical down the drain or in the regular trash.[3][4]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
